(Chloromethyl)cyclopropane
Descripción
Propiedades
IUPAC Name |
chloromethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl/c5-3-4-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTQWXCKQTUVPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207854 | |
| Record name | (Chloromethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5911-08-0 | |
| Record name | (Chloromethyl)cyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5911-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Chloromethyl)cyclopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005911080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Chloromethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (chloromethyl)cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (CHLOROMETHYL)CYCLOPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7OKQCC0KW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of (Chloromethyl)cyclopropane from Epichlorohydrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of (chloromethyl)cyclopropane, a valuable building block in medicinal chemistry and materials science, from the readily available starting material epichlorohydrin (B41342) presents a significant synthetic challenge. Direct intramolecular cyclization of epichlorohydrin to the desired cyclopropane (B1198618) is not a well-established or high-yielding transformation. This technical guide provides a comprehensive overview of plausible multi-step synthetic strategies to achieve this conversion, drawing upon established organic chemistry principles and related reaction methodologies. Detailed experimental protocols for analogous transformations, quantitative data from related reactions, and visual representations of the proposed synthetic pathways are presented to aid researchers in the design and execution of experiments for the synthesis of this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its strained three-membered ring and reactive chloromethyl group make it a versatile synthon for introducing the cyclopropylmethyl moiety. Epichlorohydrin, an inexpensive and bulk chemical produced from glycerol, is an attractive starting material for the synthesis of a wide range of chemical entities. However, the direct conversion of epichlorohydrin to this compound is not a straightforward process and is not extensively documented in the scientific literature.
This guide outlines potential synthetic routes that leverage the reactivity of the epoxide and chloro- functionalities of epichlorohydrin to construct the cyclopropane ring. The proposed pathways are based on well-known organic transformations and provide a foundation for further research and process development.
Proposed Synthetic Pathways from Epichlorohydrin
The conversion of epichlorohydrin to this compound necessitates a multi-step approach. The primary challenge lies in forming the C-C bond required for the cyclopropane ring. Below are two plausible synthetic strategies.
Pathway A: Grignard Reagent Addition and Intramolecular Cyclization
This pathway involves the initial ring-opening of epichlorohydrin with a suitable Grignard reagent, followed by conversion of the resulting alcohol to a leaving group and subsequent base-induced intramolecular cyclization.
Caption: Proposed Pathway A for the synthesis of this compound.
Pathway B: Wittig Reaction and Simmons-Smith Cyclopropanation
This strategy involves the conversion of the epoxide in epichlorohydrin to an alkene via a Wittig-type reaction, followed by a Simmons-Smith cyclopropanation of the double bond.
Caption: Proposed Pathway B for the synthesis of this compound.
Experimental Protocols for Key Transformations
Epoxide Ring-Opening with Grignard Reagents
The addition of a Grignard reagent to an epoxide is a standard method for C-C bond formation. The following is a general procedure that can be adapted.
General Protocol:
-
To a stirred solution of the Grignard reagent (1.2 equivalents) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, a solution of the epoxide (1.0 equivalent) in the same solvent is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Intramolecular Cyclopropanation via Dehydrohalogenation
The formation of a cyclopropane ring can be achieved through the intramolecular displacement of a halide by a carbanion.
General Protocol:
-
To a solution of the dihalide precursor (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, a strong base such as n-butyllithium (1.1 equivalents) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1-4 hours.
-
The reaction is quenched with a proton source, such as methanol (B129727) or water.
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., diethyl ether).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by distillation or chromatography.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic method for the synthesis of cyclopropanes from alkenes.
General Protocol:
-
A flask is charged with zinc-copper couple (2.0 equivalents) and anhydrous diethyl ether under a nitrogen atmosphere.
-
Diiodomethane (1.5 equivalents) is added, and the mixture is stirred.
-
A solution of the alkene (1.0 equivalent) in diethyl ether is added, and the reaction mixture is heated to reflux for 12-24 hours.
-
The reaction is cooled to room temperature and filtered through a pad of celite.
-
The filtrate is washed with a saturated aqueous solution of ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Quantitative Data from Related Reactions
The following tables summarize quantitative data from reactions of epichlorohydrin that, while not yielding this compound directly, provide insights into the reactivity of the starting material under various conditions.
Table 1: Cyclodimerization of Epichlorohydrin to Dioxane Derivatives [1][2][3]
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Yield of Dioxane Derivative (%) | Reference |
| ZIF-8 | 140 | 18 | >99 | ~70 | [1][3] |
| ZIF-67 | 140 | 24 | - | 53 | [2] |
| MIL-100 | 140 | 24 | - | Low | [1][3] |
| UiO-66 | 140 | 24 | - | Low | [1][3] |
Table 2: Cycloaddition of CO2 to Epichlorohydrin [4][5]
| Catalyst | Temperature (°C) | Pressure (kPa) | Time (h) | ECH Conversion (%) | Product Yield (%) | Reference |
| [C2OHmim][Br] | 90 | 650 | 2 | >99 | 94 | [4] |
| Zr/ZIF-8 | 80 | 1100 | 12 | 93 | 68 | [5] |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of the target compound based on the proposed pathways.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from epichlorohydrin is a challenging but potentially rewarding endeavor. While a direct conversion is not established, this guide provides a framework of plausible multi-step synthetic routes. The successful implementation of these pathways will require careful optimization of reaction conditions for each step. The provided experimental protocols for analogous transformations and quantitative data from related epichlorohydrin reactions serve as a valuable starting point for researchers in this field. Further investigation into novel catalytic systems for the direct cyclopropanation of epichlorohydrin derivatives could open up more efficient and scalable routes to this important chemical intermediate.
References
Physical and chemical properties of (Chloromethyl)cyclopropane
An In-depth Technical Guide on the Physical and Chemical Properties of (Chloromethyl)cyclopropane
Abstract
This compound is a significant chemical intermediate in organic synthesis, valued for its unique strained ring structure and the reactivity of its chloromethyl group. This technical guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and key reactive characteristics. Detailed experimental protocols for its synthesis and spectroscopic analysis are presented, alongside visual representations of its reaction pathways and analytical workflows to support researchers, scientists, and professionals in drug development.
Chemical Identity
This compound is a colorless liquid. It is also known by several synonyms, including cyclopropylmethyl chloride.
| Identifier | Value |
| IUPAC Name | 1-(chloromethyl)cyclopropane[1] |
| CAS Number | 5911-08-0[2][3][4][5][6][7] |
| Molecular Formula | C₄H₇Cl[1][2][4][5][6][7] |
| Molecular Weight | 90.55 g/mol [1][3][8][9] |
| SMILES | ClCC1CC1[1][2][3][8] |
| InChI Key | ZVTQWXCKQTUVPY-UHFFFAOYSA-N[1][2][3] |
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a flammable liquid and is not miscible with water.
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 87-89 °C | [3][8][10] |
| Melting Point | -91 °C | [2][10][11] |
| Density | 0.98 g/mL at 25 °C | [3][10] |
| Refractive Index (n20/D) | 1.435 - 1.436 | [2][3][8][11] |
| Flash Point | -2 °C (28.4 °F) - closed cup | |
| Vapor Pressure | 71.1 mmHg at 25 °C | [10][11] |
| Solubility in Water | Not miscible | [8][10][11] |
| LogP | 1.6 | [1][11] |
| Rotatable Bond Count | 1 | [9][11] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | ||||
| Chemical Shift (δ) ppm | 3.44 | 1.15 | 0.61 | 0.31 |
| Multiplicity | d | m | m | m |
| Integration | 2H | 1H | 2H | 2H |
| Assignment | -CH₂Cl | -CH- | -CH₂- (cyclopropyl) | -CH₂- (cyclopropyl) |
| Source: [12] |
| ¹³C NMR | ||
| Chemical Shift (δ) ppm | 49.5 | 13.0 |
| Assignment | -CH₂Cl | -CH- |
| Source: [12] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3080 - 3000 | C-H stretch (cyclopropyl) |
| 2950 - 2850 | C-H stretch (alkyl) |
| 1450 | -CH₂- scissoring |
| 1020 | Cyclopropane (B1198618) ring vibration |
| 740 | C-Cl stretch |
| Source: [12] |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 90 | 2.5 | [M]⁺ (Molecular Ion, ³⁵Cl) |
| 92 | 0.8 | [M+2]⁺ (³⁷Cl isotope) |
| 55 | 100 | [C₄H₇]⁺ |
| 41 | 85 | [C₃H₅]⁺ |
| 39 | 50 | [C₃H₃]⁺ |
| Source: [12] |
Chemical Reactivity and Pathways
This compound is a versatile reagent in organic synthesis. Its reactivity is dominated by the lability of the C-Cl bond and the unique properties of the cyclopropylmethyl system.
Key reactions include:
-
Lithiation : It is used in the synthesis of (lithiomethyl)cyclopropane and homoallyllithium through reactions catalyzed by 4,4′-di-tert-butylbiphenyl or naphthalene.[8][11]
-
Reaction with Silylenes : It reacts with isolable dialkylsilylenes to produce 5-silaspiro[4.4]nonane derivatives.[3][8]
-
Hydrolysis and Rearrangement : The hydrolysis of this compound can proceed through a non-classical bicyclobutonium cation intermediate. This intermediate can lead to a mixture of products, including cyclopropylmethanol (B32771), cyclobutanol, and but-3-en-1-ol, highlighting the potential for ring-opening and rearrangement reactions.[13]
Experimental Protocols
Synthesis via Mesylation and Halogenation
A common method for preparing this compound involves a one-pot reaction from cyclopropylmethanol.
Materials:
-
Cyclopropylmethanol
-
Trialkylamine (e.g., triethylamine)
-
Methanesulfonyl chloride (Mesyl chloride)
-
Anhydrous ether (e.g., methyl-tert-butyl ether)
Procedure:
-
In a reaction vessel, dissolve cyclopropylmethanol and a trialkylamine in an anhydrous ether solvent.
-
Cool the mixture to a temperature between -20 °C and 30 °C. The specific temperature affects the required addition time.[14]
-
Slowly add methanesulfonyl chloride to the solution over a period of several hours. The addition rate is critical and depends on the reaction temperature (e.g., 1-3 hours at -20 to -5 °C, or 10-20 hours at 5-15 °C).[14] This forms the mesylate intermediate in situ.
-
After the addition is complete, heat the reaction mixture to between 40 °C and 80 °C (or reflux temperature) to facilitate the nucleophilic substitution of the mesylate group by chloride, yielding this compound.[14]
-
The product can then be isolated and purified using standard techniques such as distillation. This method is reported to yield the product with a purity of ≥85-90%.[14]
Spectroscopic Analysis Workflow
The following workflow outlines the general steps for the spectroscopic characterization of this compound.
Protocol Details:
-
NMR Spectroscopy : A sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz). Chemical shifts are reported in ppm relative to a reference standard like tetramethylsilane (B1202638) (TMS).
-
IR Spectroscopy : An IR spectrum can be obtained from a neat liquid sample using a capillary cell or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[1][15]
-
Mass Spectrometry : Mass spectra are typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) to determine the molecular weight and fragmentation pattern.[7]
Safety and Handling
This compound is a highly flammable liquid and vapor.[1] It should be handled in a well-ventilated area, away from ignition sources. It is incompatible with strong bases and oxidizing agents.[16] Personal protective equipment, including gloves and safety glasses, should be worn during handling.
-
Hazard Statements : H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage : Store in a cool, dry place in a tightly sealed container, below +30°C.[11]
This guide provides foundational data and methodologies for professionals working with this compound, facilitating its effective and safe use in research and development.
References
- 1. This compound | C4H7Cl | CID 80013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. (氯甲基)环丙烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound, 97% | Fisher Scientific [fishersci.ca]
- 9. Cyclopropyl Methyl Chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. chembk.com [chembk.com]
- 11. This compound|lookchem [lookchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. JPH069451A - Preparation of substituted or unsubstituted chloromethyl- cyclopropane and bromomethylcyclopropane - Google Patents [patents.google.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. (Bromomethyl)cyclopropane | 7051-34-5 [chemicalbook.com]
Spectroscopic Analysis of (Chloromethyl)cyclopropane: A Technical Guide
An In-depth Examination of 1H and 13C NMR Spectral Data for a Key Organic Building Block
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (chloromethyl)cyclopropane. The information presented is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a detailed reference for the characterization of this compound. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and a visual representation of the molecule's structure and proton relationships.
Nuclear Magnetic Resonance (NMR) Spectral Data
The NMR spectra of this compound provide distinct signals corresponding to the different hydrogen and carbon environments within the molecule. The data presented below has been compiled from various spectroscopic databases and literature sources.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by four distinct signals, reflecting the four unique proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the multiplicities describe the splitting pattern of each signal.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.44 | d | 2H | -CH₂Cl |
| 1.15 | m | 1H | -CH- |
| 0.61 | m | 2H | -CH₂- (cyclopropyl, cis) |
| 0.31 | m | 2H | -CH₂- (cyclopropyl, trans) |
d = doublet, m = multiplet
¹³C NMR Spectral Data
The carbon-13 NMR spectrum shows three distinct signals, corresponding to the three different carbon environments in this compound.
| Chemical Shift (δ) ppm | Assignment |
| 49.5 | -CH₂Cl |
| 13.0 | -CH- |
| 4.5 | -CH₂- (cyclopropyl) |
Experimental Protocols
The following sections outline a generalized yet detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound, based on standard laboratory practices.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra. Due to the volatile nature of this compound, certain precautions should be taken.
-
Sample Weighing: In a well-ventilated fume hood, accurately weigh approximately 5-10 mg of this compound into a clean, dry vial for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to the vial. CDCl₃ is a common choice for nonpolar organic compounds.
-
Dissolution: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved and the solution is homogeneous.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and sample degradation. Label the tube clearly with the sample identification.
NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.
-
Tuning and Matching: Tune and match the probe to the appropriate nucleus (¹H or ¹³C) to maximize signal detection.
-
Acquisition Parameters:
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg') is typically sufficient.
-
Number of Scans (NS): 8 to 16 scans are generally adequate for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans is recommended.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide good resolution.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30') is standard.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 2 seconds is a common starting point.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.
-
Spectral Width (SW): A spectral width of around 200-240 ppm is sufficient to cover the chemical shift range of most organic compounds.
-
-
-
Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Apply phase correction, baseline correction, and reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).
Visualization of Molecular Structure and NMR Correlations
The following diagrams illustrate the chemical structure of this compound and the logical relationships between its constituent atoms as determined by NMR spectroscopy.
An In-depth Technical Guide on the Thermal Stability and Decomposition of (Chloromethyl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
(Chloromethyl)cyclopropane is a valuable building block in organic synthesis, frequently utilized in the construction of complex molecules due to the unique reactivity of the cyclopropylmethyl moiety. Its thermal stability is a critical parameter for its storage, handling, and application in chemical reactions, particularly those conducted at elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon available data for related compounds to predict its decomposition pathways and kinetics.
Predicted Thermal Decomposition Pathways
The principal proposed pathway involves the homolytic cleavage of a carbon-carbon bond within the strained cyclopropane (B1198618) ring, which is the weakest bond in the molecule. This initial step forms a 1,4-chlorobutyl diradical. This intermediate is not stable and can undergo several subsequent reactions:
-
Ring-Closing Isomerization: The diradical can re-close to form the starting material or its stereoisomer.
-
1,2-Hydrogen Shift: A hydrogen atom can shift, leading to the formation of various isomeric chlorinated butenes.
-
1,3-Hydrogen Shift: This rearrangement can also lead to different isomeric chlorinated butenes.
-
Chlorine Atom Elimination: The carbon-chlorine bond can cleave, leading to a hydrocarbon radical and a chlorine radical, which can then initiate further radical chain reactions.
-
Ring Expansion: Rearrangement of the cyclopropylmethyl system to a cyclobutyl system is a common feature in reactions involving this moiety, often proceeding through a cationic intermediate in solution. While a diradical mechanism is more likely in the gas phase, the formation of chlorocyclobutane (B72530) as a minor product cannot be entirely ruled out.
-
Formation of Allylcarbinyl Chloride (4-chloro-1-butene): In solution-phase reactions, such as solvolysis, the rearrangement of the cyclopropylmethyl cation to the homoallylic cation is a major pathway. A similar rearrangement might occur from the diradical intermediate in the gas phase.
Based on studies of related compounds, the major products from the thermal decomposition of this compound are expected to be a mixture of isomeric chlorobutenes, with 4-chloro-1-butene (B1662094) and 3-chloro-1-butene (B1220285) being significant components. The formation of cyclobutyl chloride is also a possibility.
graph DecompositionPathways {
layout=dot;
rankdir=LR;
node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
// Node Definitions
CMC [label="this compound", fillcolor="#F1F3F4"];
Diradical [label="1,4-Chlorobutyl Diradical", fillcolor="#FBBC05"];
CB [label="Chlorocyclobutane", fillcolor="#4285F4"];
CB1 [label="1-Chloro-1-butene", fillcolor="#34A853"];
CB2 [label="2-Chloro-1-butene", fillcolor="#34A853"];
CB3 [label="3-Chloro-1-butene", fillcolor="#34A853"];
CB4 [label="4-Chloro-1-butene", fillcolor="#34A853"];
HCl [label="HCl", fillcolor="#EA4335"];
Butadiene [label="1,3-Butadiene", fillcolor="#EA4335"];
// Edge Definitions
CMC -> Diradical [label="Ring Opening"];
Diradical -> CB [label="Ring Closure (Expansion)"];
Diradical -> CB1 [label="Rearrangement"];
Diradical -> CB2 [label="Rearrangement"];
Diradical -> CB3 [label="Rearrangement"];
Diradical -> CB4 [label="Rearrangement"];
CB3 -> HCl [label="Elimination"];
CB4 -> HCl [label="Elimination"];
HCl -> Butadiene [style=invis];
}
Caption: Experimental workflow for studying the thermal decomposition of this compound.
Conclusion
While direct experimental data on the thermal decomposition of this compound is lacking, a comprehensive understanding of its likely behavior can be inferred from the study of related cyclopropane and halogenated compounds. The primary decomposition pathway is expected to proceed through a diradical intermediate formed by ring opening, leading to a mixture of rearranged chlorinated butenes. The experimental protocols outlined in this guide provide a clear path for future research to quantify the thermal stability and decomposition kinetics of this important synthetic building block. Such data would be invaluable for optimizing reaction conditions and ensuring the safe handling and storage of this compound in research and industrial settings.
An In-depth Technical Guide to (Chloromethyl)cyclopropane
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of (Chloromethyl)cyclopropane, including its chemical identity, physicochemical properties, synthesis, key reactions, and its significant role as a building block in pharmaceutical sciences.
Chemical Identity and Descriptors
This compound is a key synthetic intermediate characterized by a strained three-membered carbon ring attached to a chloromethyl group. This combination of a reactive alkyl halide and a unique cycloalkyl moiety makes it a valuable reagent in organic synthesis.
| Identifier | Value |
| CAS Number | 5911-08-0[1][2][3][4] |
| IUPAC Name | This compound[2] or chloromethylcyclopropane[4] |
| Synonyms | Cyclopropylmethyl chloride, Cyclopropane (B1198618), (chloromethyl)-[1][2][4] |
| Molecular Formula | C₄H₇Cl[1][2] |
| Linear Formula | C₃H₅CH₂Cl |
| InChI | InChI=1S/C4H7Cl/c5-3-4-1-2-4/h4H,1-3H2[2][4] |
| InChIKey | ZVTQWXCKQTUVPY-UHFFFAOYSA-N[2][4] |
| SMILES | C1CC1CCl[4] |
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are summarized below. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Unit |
| Molecular Weight | 90.55 | g/mol [5] |
| Appearance | Liquid | - |
| Boiling Point | 87-89 | °C (lit.) |
| Density | 0.98 | g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.435 | (lit.)[1] |
| Flash Point | 29 | °F[1] |
| Melting Point | -91 | °C[1] |
| Vapor Pressure | 71.1 | mmHg at 25°C[1] |
| Water Solubility | Not miscible[1] | - |
| XLogP3 | 1.6 | [5] |
| Heavy Atom Count | 5 | [5] |
| Complexity | 30.6 | [1] |
Synthesis and Experimental Protocols
While this compound is commercially available, understanding its synthesis is valuable. It is often prepared through cyclopropanation reactions. A common precursor for related structures is 1,1-dibromo-2,2-bisthis compound.[6] General cyclopropanation methods often involve the reaction of an alkene with a carbene or carbene equivalent.
Conceptual Experimental Workflow: General Cyclopropanation
The following diagram illustrates a generalized workflow for a metal-catalyzed cyclopropanation reaction, a common strategy for creating cyclopropane rings.
Caption: Generalized workflow for a metal-catalyzed cyclopropanation reaction.
Chemical Reactivity and Key Experiments
This compound serves as a versatile intermediate for introducing the cyclopropylmethyl moiety. Its reactivity is dominated by the susceptibility of the chloromethyl group to nucleophilic substitution and the unique properties of the strained cyclopropane ring.
A. Hydrolysis and Rearrangement
The hydrolysis of this compound under conditions favoring an S(_N)1 mechanism does not yield solely cyclopropylmethanol. The reaction proceeds through a carbocation intermediate that can undergo rearrangement, leading to a mixture of products, including but-3-en-1-ol and cyclobutanol. This is attributed to the formation of a non-classical bicyclobutonium cation transition state.[7]
Experimental Protocol: Hydrolysis of this compound
-
Objective: To investigate the product distribution from the hydrolysis of this compound.
-
Procedure (adapted from related studies[7]):
-
A solution of this compound is prepared in a solvent mixture that promotes ionization, such as 80% aqueous ethanol.
-
The solution is heated under reflux for a specified period to ensure complete reaction.
-
After cooling, the reaction mixture is neutralized and extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated.
-
The resulting product mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the different alcohol products.
-
Caption: Hydrolysis of this compound via a carbocation intermediate.
B. Synthesis of Organometallic Reagents
This compound is used to synthesize valuable organometallic reagents. For instance, it undergoes a lithium-halogen exchange reaction to form (lithiomethyl)cyclopropane, a useful nucleophile in organic synthesis.
-
Reaction: this compound + 2 Li → (Lithiomethyl)cyclopropane + LiCl
Applications in Drug Development
The cyclopropane ring is a highly valued structural motif in medicinal chemistry.[8] Its incorporation into drug candidates can significantly enhance pharmacological properties.
Benefits of the Cyclopropane Moiety:
-
Metabolic Stability: The cyclopropane ring is resistant to metabolic degradation (e.g., oxidation), which can increase a drug's half-life.[9]
-
Conformational Rigidity: The rigid structure of the ring helps to lock the molecule in a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.[9]
-
Potency and Bioactivity: The unique electronic properties of the strained ring can improve interactions with target proteins, enhancing potency.[8]
-
Fine-Tuning Properties: It can be used to modulate a drug's solubility and its interactions with off-target molecules.[8]
This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the opioid modulator Buprenorphine .[3] Its role is to introduce the critical cyclopropylmethyl group, which is often found in opioid receptor antagonists and mixed agonist-antagonists.
Caption: Role of the cyclopropylmethyl moiety in enhancing drug properties.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound-5911-08-0 [ganeshremedies.com]
- 4. This compound | C4H7Cl | CID 80013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 97% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 9. nbinno.com [nbinno.com]
The Genesis of a Key Synthetic Building Block: Discovery and First Synthesis of (Chloromethyl)cyclopropane
A Technical Guide for Chemical Researchers and Drug Development Professionals
(Chloromethyl)cyclopropane, a cornerstone in the synthesis of numerous complex organic molecules and pharmaceutical agents, possesses a rich history rooted in the mid-20th century exploration of small-ring carbocation chemistry. This document provides an in-depth account of its initial discovery and the first documented synthesis, offering detailed experimental protocols and quantitative data for the modern researcher.
Discovery and a Foundational Synthesis
The first documented synthesis of this compound, also known as cyclopropylcarbinyl chloride, is attributed to the seminal work of John D. Roberts and Robert H. Mazur, published in 1951. Their research, focused on the intriguing reactivity and rearrangements of small-ring compounds, inadvertently laid the groundwork for the utilization of this versatile reagent. The synthesis was achieved through the reaction of cyclopropanemethanol with thionyl chloride in the presence of pyridine. This method, while effective, is notable for the concomitant formation of isomeric byproducts, a challenge that has spurred the development of numerous alternative synthetic routes over the ensuing decades.
Physicochemical Properties
A compilation of the key physical and chemical properties of this compound is presented below, providing a ready reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₄H₇Cl | N/A |
| Molecular Weight | 90.55 g/mol | N/A |
| Boiling Point | 87-89 °C (at 760 mmHg) | N/A |
| Density | 0.98 g/mL (at 25 °C) | N/A |
| Refractive Index (n²⁰/D) | 1.435 | N/A |
Experimental Protocol: The First Synthesis by Roberts and Mazur (1951)
The following protocol is an adaptation of the experimental procedure described in the foundational 1951 paper by Roberts and Mazur. This method details the preparation of this compound from cyclopropanemethanol.
Materials:
-
Cyclopropanemethanol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous ether
-
Ice bath
-
Standard laboratory glassware for distillation and reaction under anhydrous conditions
Procedure:
-
A solution of cyclopropanemethanol in anhydrous ether is prepared in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
The flask is cooled in an ice bath.
-
A solution of thionyl chloride in anhydrous ether is added dropwise to the cooled solution of cyclopropanemethanol with continuous stirring. Pyridine is added to the reaction mixture to neutralize the HCl generated during the reaction.
-
After the addition is complete, the reaction mixture is allowed to stir at room temperature for a specified period to ensure complete reaction.
-
The reaction mixture is then carefully quenched with water and the organic layer is separated.
-
The ethereal solution is washed with a dilute acid solution to remove any remaining pyridine, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
The ether is removed by distillation.
-
The crude this compound is then purified by fractional distillation.
Note: This reaction is known to produce isomeric byproducts, primarily cyclobutyl chloride and 4-chloro-1-butene. Careful fractional distillation is crucial for obtaining a pure sample of this compound.
Reaction Pathway and Logic
The synthesis of this compound from cyclopropanemethanol proceeds via a nucleophilic substitution reaction. The logical workflow of this process, from reactants to products and potential side-products, is illustrated below.
(Chloromethyl)cyclopropane molecular geometry and bond angles
An In-Depth Technical Guide on the Molecular Geometry and Bond Angles of (Chloromethyl)cyclopropane
Introduction
This compound (C₄H₇Cl) is a halogenated cycloalkane of significant interest in organic synthesis and structural chemistry.[1][2][3][4] Its unique structural properties, arising from the strained three-membered ring, influence its reactivity and conformational preferences. This technical guide provides a detailed analysis of the molecular geometry and bond angles of this compound, based on experimental data from gas-phase electron diffraction and microwave spectroscopy, supplemented by computational calculations. The document is intended for researchers, scientists, and professionals in drug development who require a precise understanding of this molecule's structural parameters.
Molecular Geometry and Conformation
The molecular structure of this compound is characterized by a cyclopropyl (B3062369) ring attached to a chloromethyl group. Due to rotation around the C-C single bond connecting the ring to the substituent, the molecule can exist in different conformations. Experimental studies have shown that this compound predominantly exists in a gauche conformation in the gas phase at 45°C.[5] Vibrational and enthalpy studies in the liquid phase at room temperature support this, indicating a relative abundance of 95% gauche and 5% cis conformers.[6]
A gas-phase electron diffraction study has provided precise measurements of the bond lengths and angles for the dominant gauche conformer.[5] These structural parameters are summarized in the table below.
Quantitative Structural Data
The following table presents the key bond lengths and angles for the gauche conformer of this compound as determined by gas-phase electron diffraction.[5]
| Parameter | Description | Value (with 2σ uncertainty) |
| Bond Lengths (r) | ||
| r(C-C) | Average C-C bond length in the cyclopropane (B1198618) ring | 1.519 (3) Å |
| r(C-Cl) | Carbon-Chlorine bond length | 1.798 (5) Å |
| r(C-H) | Average Carbon-Hydrogen bond length | 1.087 (9) Å |
| Bond Angles (∠) | ||
| ∠C-C-C (exocyclic) | Angle involving the exocyclic carbon | 117.2 (9)° |
| ∠C-C-Cl | Angle of the chloromethyl group | 112.6 (7)° |
| ∠C-C-H (ring) | Angle of a hydrogen attached to the ring | 116.0 (1.5)° |
| ∠C-C-H (CH₂Cl) | Angle of a hydrogen in the chloromethyl group | 110.3 (3.2)° |
| Torsional Angle (τ) | ||
| τ (gauche) | Torsional angle relative to the C-Cl bond eclipsing the ring | 116.0 (3.8)° |
Experimental Protocols
The determination of the precise molecular geometry of this compound relies on sophisticated experimental techniques capable of probing molecular structures in the gas phase. The primary methods cited are Gas-Phase Electron Diffraction (GED) and Microwave (MW) Spectroscopy.
Gas-Phase Electron Diffraction (GED)
Gas-Phase Electron Diffraction is a powerful technique for determining the three-dimensional structure of molecules.[7][8][9]
Methodology:
-
Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is fired through the gas.
-
Scattering: The electrons are scattered by the electrostatic potential of the atoms in the molecules. This scattering process creates a diffraction pattern.
-
Pattern Detection: The diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector (e.g., a photographic plate or a CCD camera).
-
Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This information is mathematically transformed to generate a radial distribution curve.
-
Structure Refinement: The radial distribution curve provides information about the interatomic distances within the molecule. By fitting a theoretical model of the molecular geometry to the experimental data, precise bond lengths, bond angles, and torsional angles can be determined.[7][8]
For this compound, the GED study indicated the predominance of the gauche conformer and provided the detailed structural parameters listed in Table 1.[5]
Microwave (MW) Spectroscopy
Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels.[10][11][12] This technique is highly sensitive to the molecule's moments of inertia, from which its geometry can be derived with high precision.
Methodology:
-
Sample Preparation: The sample must be in the gas phase at low pressure to avoid intermolecular interactions that would hinder molecular rotation.[10]
-
Microwave Radiation: The gaseous sample is irradiated with microwave radiation over a range of frequencies.
-
Absorption and Transition: Molecules with a permanent dipole moment can absorb microwave photons, causing a transition to a higher rotational energy state.[10]
-
Spectrum Generation: A spectrum is generated by plotting the absorption intensity versus the frequency of the microwave radiation.
-
Data Analysis: The frequencies of the absorption lines in the rotational spectrum are used to calculate the molecule's rotational constants (A, B, C).
-
Structure Determination: The rotational constants are directly related to the principal moments of inertia of the molecule. By analyzing the rotational constants for several isotopic variants of the molecule (isotopologues), the positions of the atoms and thus the complete molecular structure can be determined with very high accuracy.[13]
In the case of this compound, microwave spectroscopy has been used to study its conformational properties and structure, complementing the findings from electron diffraction.[5][14]
Structural Visualization
The following diagram illustrates the molecular structure of the dominant gauche conformer of this compound, highlighting key bond angles.
Caption: Molecular geometry of the gauche conformer of this compound.
References
- 1. This compound [stenutz.eu]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C4H7Cl | CID 80013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Gas-phase structure of 2,2,2-trichloroethyl chloroformate studied by electron diffraction and quantum-chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. McGuire Research Group [mcguirelab.mit.edu]
- 14. The microwave spectrum and structure of chloromethyl cyclopropane [ouci.dntb.gov.ua]
Solubility of (Chloromethyl)cyclopropane in common organic solvents
An In-depth Technical Guide to the Solubility of (Chloromethyl)cyclopropane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceutical compounds and other complex molecules. A thorough understanding of its solubility characteristics in common organic solvents is crucial for reaction design, purification processes, and formulation development. This technical guide provides a comprehensive overview of the expected solubility of this compound, outlines a general experimental protocol for its quantitative determination, and offers a framework for recording and interpreting solubility data.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers with the foundational knowledge and practical methodologies to determine these parameters in their own laboratory settings.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a solvent. This principle states that substances with similar polarities are more likely to be soluble in one another. This compound is a moderately polar molecule due to the presence of the electronegative chlorine atom, which induces a dipole moment. However, the hydrocarbon backbone (the cyclopropyl (B3062369) and methyl groups) is nonpolar. Therefore, its solubility is expected to be highest in solvents of moderate polarity and in nonpolar solvents, and limited in highly polar solvents like water. In fact, it is widely reported to be immiscible with water.[1][2][3]
As a general rule, alkyl halides are soluble in most common organic solvents.[4] This is because the intermolecular forces (van der Waals forces, dipole-dipole interactions) between the alkyl halide and the organic solvent molecules are comparable to the forces between the molecules of the pure substances.
The following diagram illustrates the logical relationship governing solubility based on polarity.
Caption: Logical relationship of solubility based on the "like dissolves like" principle.
Quantitative Solubility Data
Table 1: Solubility of this compound in Common Organic Solvents (User-Generated Data)
| Solvent | Solvent Polarity (Relative) | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Alcohols | ||||
| Methanol | Polar | |||
| Ethanol | Polar | |||
| Isopropanol | Polar | |||
| Ketones | ||||
| Acetone | Polar Aprotic | |||
| Methyl Ethyl Ketone | Polar Aprotic | |||
| Ethers | ||||
| Diethyl Ether | Nonpolar | |||
| Tetrahydrofuran (THF) | Polar Aprotic | |||
| Esters | ||||
| Ethyl Acetate | Polar Aprotic | |||
| Hydrocarbons | ||||
| Hexane | Nonpolar | |||
| Toluene | Nonpolar | |||
| Halogenated | ||||
| Dichloromethane | Polar Aprotic | |||
| Chloroform | Polar Aprotic | |||
| Other | ||||
| Acetonitrile | Polar Aprotic | |||
| Dimethylformamide (DMF) | Polar Aprotic | |||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic |
Experimental Protocol for Determining Solubility
The following is a generalized protocol for determining the solubility of a liquid solute, such as this compound, in a liquid solvent. This method is based on the visual determination of miscibility and the preparation of saturated solutions.
Materials:
-
This compound (solute)
-
A range of high-purity organic solvents (see Table 1)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled environment (e.g., water bath)
-
Gas chromatograph (GC) or other suitable analytical instrument for quantification
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the solubility of this compound.
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Prepare the selected organic solvents.
-
Initial Miscibility Test:
-
To a series of small, sealed vials, add 1 mL of each organic solvent.
-
To each vial, add this compound dropwise, mixing after each addition.
-
Observe if the two liquids form a single, clear phase (miscible) or if turbidity or a distinct second layer forms (immiscible or partially soluble).
-
This provides a qualitative assessment of solubility.
-
-
Quantitative Determination (for solvents where the solute is not fully miscible at high concentrations):
-
In a temperature-controlled environment, add a known excess amount of this compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture vigorously (using a vortex mixer or magnetic stirrer) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the mixture to stand undisturbed until any undissolved solute has settled, leaving a clear supernatant.
-
Carefully extract an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent if necessary.
-
Analyze the concentration of this compound in the aliquot using a calibrated analytical method, such as Gas Chromatography (GC).
-
Calculate the solubility in the desired units (e.g., g/100 mL).
-
-
Data Recording: Record the determined solubility, the experimental temperature, and any visual observations in a table similar to Table 1.
Conclusion
While specific, pre-existing quantitative data on the solubility of this compound is scarce, its chemical structure as a moderately polar alkyl halide suggests good solubility in a wide range of common organic solvents and poor solubility in water. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. By systematically applying these methods, researchers and drug development professionals can generate the necessary data to optimize their synthetic and formulation processes.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (Chloromethyl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive health and safety information for the handling of (Chloromethyl)cyclopropane (CAS No: 5911-08-0), a key reagent in various synthetic pathways. Adherence to these protocols is critical to ensure a safe laboratory environment and mitigate potential risks associated with this highly flammable and hazardous compound.
Hazard Identification and Classification
This compound is classified as a highly flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation.[1][2][3][4] It is also suspected of causing genetic defects.[3] Inhalation of high vapor concentrations may lead to symptoms such as headache, dizziness, tiredness, and nausea.[5][6]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor[1][2][4] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][3][4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][3][4] |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects[3] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[1][4] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₄H₇Cl | [4] |
| Molecular Weight | 90.55 g/mol | [1][3] |
| Appearance | Colorless liquid | [6] |
| Odor | Characteristic | [6] |
| Boiling Point | 87-89 °C | [1][2] |
| Melting Point | -90.9 °C to -91 °C | [2][4] |
| Flash Point | -2 °C to -1 °C (closed cup) | [1][2][4] |
| Density | 0.98 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.435 | [1] |
| Solubility in Water | Insoluble | [2] |
Safe Handling and Storage Protocols
Strict adherence to the following handling and storage procedures is mandatory to minimize exposure and prevent accidents.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][7][8] Use local exhaust ventilation to control airborne levels.[3][7]
-
Safety Equipment: Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[3][7][8]
-
Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[3][5][8]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the cornerstone of safe handling. The following diagram outlines the minimum required PPE.
Caption: Required Personal Protective Equipment for handling this compound.
Handling Procedures
-
Keep the container tightly closed when not in use.[3][4][5][6][8]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3][4][5][6][8]
Storage Conditions
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[3][4][5][6][8]
-
Store in a refrigerator or flammables cabinet.[8]
-
Store locked up.[3]
-
Incompatible materials to avoid include oxidizing agents and strong bases.[2][3]
Emergency Procedures
Immediate and appropriate response to an emergency is crucial. The following flowchart details the necessary steps in case of accidental exposure or release.
Caption: Emergency response workflow for this compound incidents.
First-Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[5][6] If skin irritation persists, seek medical attention.[5][6]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][6] Get immediate medical attention.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[2][5][6] Seek medical attention if symptoms occur.[5][6]
-
Ingestion: Do NOT induce vomiting.[2][8] Clean the mouth with water and drink plenty of water afterwards.[5][6] Call a poison center or doctor immediately if you feel unwell.[5][6]
Firefighting Measures:
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2][3][5] Water mist may be used to cool closed containers.[6]
-
Specific Hazards: this compound is highly flammable, and its vapors can form explosive mixtures with air.[5][6] Vapors may travel to a source of ignition and flash back.[5][6] Containers may explode when heated.[5][6] Hazardous decomposition products upon heating include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2][3]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][5][6]
Accidental Release Measures:
-
Personal Precautions: Evacuate non-essential personnel.[9] Ensure adequate ventilation and remove all sources of ignition.[5][6][8][9] Wear appropriate personal protective equipment.[5][6]
-
Environmental Precautions: Prevent the product from entering drains or the soil.[2][3][5]
-
Containment and Cleanup: Use non-sparking tools and explosion-proof equipment.[5][8][9] Absorb the spill with an inert, non-combustible material such as dry sand or earth.[5][8][9] Collect the absorbed material into a suitable, closed container for disposal.[2][5][8][9]
Toxicological and Ecological Information
Toxicological Data
The toxicological properties of this compound have not been fully investigated.[5] However, the available data indicates the following:
| Endpoint | Value | Species | Route | Source |
| LD50 | 500-2,000 mg/kg | Rat | Oral | [2] |
-
Germ Cell Mutagenicity: Suspected of causing heritable genetic defects.[3]
-
Carcinogenicity, Reproductive Toxicity, STOT-single and -repeated exposure: No information available or classification criteria not met based on available data.[2][3]
Ecological Information
-
Ecotoxicity: Do not empty into drains.[5] Specific data is not available.
-
Persistence and Degradability: Persistence is unlikely based on available information.[5]
-
Bioaccumulation: No information available.[5]
-
Mobility in Soil: Likely to be mobile in the environment due to its volatility.[5][6]
Disposal Considerations
All waste materials containing this compound must be treated as hazardous waste.
-
Waste Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2][3][5][6] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]
-
Contaminated Packaging: Empty containers retain product residue and can be dangerous.[8] Do not reuse empty containers.
This guide is intended to provide a comprehensive overview of the health and safety precautions for handling this compound. It is imperative that all personnel working with this substance are thoroughly trained on these procedures and have access to the full Safety Data Sheet (SDS) provided by the supplier. Always prioritize safety and adhere to established laboratory protocols.
References
- 1. This compound 97 5911-08-0 [sigmaaldrich.com]
- 2. stobec.com [stobec.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of (Chloromethyl)cyclopropane in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Chloromethyl)cyclopropane is a valuable reagent in pharmaceutical synthesis, primarily utilized for the introduction of the cyclopropylmethyl moiety into drug candidates. The cyclopropane (B1198618) ring is a desirable feature in medicinal chemistry as it can enhance metabolic stability, improve potency, and provide conformational rigidity to a molecule, potentially leading to better binding affinity with biological targets.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical synthetic transformations, specifically O-alkylation of phenols and N-alkylation of amines.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in drug synthesis is as an alkylating agent in nucleophilic substitution reactions. The cyclopropylmethyl group can be introduced by reacting this compound with various nucleophiles such as phenols, amines, and thiols. This approach is instrumental in the synthesis of a range of active pharmaceutical ingredients (APIs).
A notable example is in the synthesis of beta-blockers like Betaxolol (B1666914), where a cyclopropylmethoxyethyl group is attached to a phenolic oxygen. While some syntheses utilize the bromo-analogue, (bromomethyl)cyclopropane, the chloro-derivative undergoes similar reactivity. Another significant application is the N-alkylation of amines, a common step in the synthesis of many pharmaceuticals, including opioid antagonists.
Data Presentation: Reaction Parameters and Expected Outcomes
The following tables summarize typical reaction conditions and expected yields for the O-alkylation of phenols and N-alkylation of amines using this compound. These are generalized conditions and may require optimization for specific substrates.
Table 1: O-Alkylation of Phenols with this compound
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Substrate | Phenol (B47542) or substituted phenol (e.g., 4-(2-hydroxyethyl)phenol) | --- | Phenolic proton must be removed by a base. |
| Reagent | This compound | --- | Typically used in slight excess (1.1-1.5 equivalents). |
| Base | K₂CO₃, NaH, or other suitable base | --- | Choice of base depends on the acidity of the phenol and solvent. |
| Solvent | Acetone, DMF, or acetonitrile (B52724) | --- | Anhydrous conditions are preferred, especially with strong bases like NaH. |
| Temperature | Room temperature to reflux (e.g., 60-80 °C) | 70-90% | Reaction progress should be monitored by TLC or LC-MS. |
| Reaction Time | 4-24 hours | --- | Dependent on substrate reactivity and temperature. |
Table 2: N-Alkylation of Amines with this compound
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Substrate | Primary or secondary amine | --- | --- |
| Reagent | This compound | --- | Typically used in slight excess (1.1-1.5 equivalents). |
| Base | K₂CO₃, Et₃N, or other non-nucleophilic base | --- | To neutralize the HCl generated during the reaction. |
| Solvent | DMF, acetonitrile, or ethanol | --- | Anhydrous conditions are recommended. |
| Temperature | Room temperature to 80 °C | 60-85% | Reaction progress should be monitored by TLC or LC-MS. |
| Reaction Time | 6-48 hours | --- | Dependent on the nucleophilicity of the amine and steric hindrance. |
Experimental Protocols
Protocol 1: Synthesis of a Cyclopropylmethyl Phenyl Ether Derivative (Betaxolol Intermediate Analogue)
This protocol describes the synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol, a key intermediate in the synthesis of the beta-blocker Betaxolol, via Williamson ether synthesis using this compound.
Workflow Diagram:
Caption: Workflow for the synthesis of a Betaxolol intermediate.
Materials:
-
4-(2-hydroxyethyl)phenol
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of 4-(2-hydroxyethyl)phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 60°C) and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (disappearance of the starting phenol), cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(2-(cyclopropylmethoxy)ethyl)phenol.
Protocol 2: General Procedure for N-Alkylation of a Secondary Amine
This protocol provides a general method for the N-alkylation of a secondary amine with this compound, a key step in the synthesis of various pharmaceutical compounds.
Logical Relationship Diagram:
Caption: Key components and outcome of N-alkylation.
Materials:
-
Secondary amine
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N)
-
Dimethylformamide (DMF) or acetonitrile (anhydrous)
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the secondary amine (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) or triethylamine (1.5 eq) to the solution.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the mixture at 60-80°C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization to obtain the desired N-cyclopropylmethyl amine.
Signaling Pathway
Betaxolol Mechanism of Action
Betaxolol is a selective β1-adrenergic receptor antagonist.[2][3] Its primary mechanism of action involves blocking the effects of catecholamines (like norepinephrine (B1679862) and epinephrine) at β1-adrenergic receptors, which are predominantly found in the heart.[2] This blockade leads to a decrease in heart rate, myocardial contractility, and blood pressure.[2][4] In the eye, it is thought to reduce intraocular pressure by decreasing the production of aqueous humor.[2][3]
Caption: Signaling pathway of β1-adrenergic receptor and its blockade by Betaxolol.
Conclusion
This compound is a versatile and important building block for the introduction of the cyclopropylmethyl group in pharmaceutical synthesis. The protocols provided herein for O- and N-alkylation offer robust starting points for the synthesis of various drug candidates and intermediates. Careful optimization of reaction conditions is crucial to achieve high yields and purity for specific substrates. The unique properties conferred by the cyclopropyl (B3062369) moiety will likely continue to make this compound a relevant reagent in modern drug discovery and development.
References
Application Notes and Protocols: Synthesis of Cyclopropylmethyl Arenes via Friedel-Crafts Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropylmethyl arenes are valuable structural motifs in medicinal chemistry and materials science. The cyclopropyl (B3062369) group can impart unique conformational constraints and metabolic stability to drug candidates. While direct Friedel-Crafts alkylation with (chloromethyl)cyclopropane seems like a straightforward approach to synthesize these compounds, it is fraught with challenges, primarily due to the high propensity of the primary cyclopropylmethyl carbocation to undergo rearrangement. This application note provides a detailed and reliable two-step protocol for the synthesis of cyclopropylmethyl arenes, circumventing the rearrangement issue by utilizing a Friedel-Crafts acylation followed by a chemical reduction.
Challenges of Direct Friedel-Crafts Alkylation
Direct alkylation of arenes with this compound in the presence of a Lewis acid is generally not a recommended synthetic route. The primary reason is the instability of the initially formed primary cyclopropylmethyl carbocation. This carbocation readily rearranges to more stable secondary (cyclobutyl) and tertiary (homoallyl) carbocations, leading to a mixture of products and low yields of the desired cyclopropylmethyl arene.
Recommended Two-Step Protocol: Acylation-Reduction
To avoid the issue of carbocation rearrangement, a two-step approach involving Friedel-Crafts acylation with cyclopropanecarbonyl chloride followed by reduction of the resulting ketone is the preferred method. The acylium ion intermediate in the Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[1] This ensures the integrity of the cyclopropyl moiety. The subsequent reduction of the ketone to a methylene (B1212753) group furnishes the desired cyclopropylmethyl arene in good yield.
Step 1: Friedel-Crafts Acylation of Arenes with Cyclopropanecarbonyl Chloride
This step involves the reaction of an aromatic compound with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a cyclopropyl aryl ketone.[2]
Reaction Scheme:
Experimental Protocol:
Materials:
-
Aromatic Substrate (e.g., Benzene, Toluene)
-
Cyclopropanecarbonyl chloride (98%)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (B109758) (DCM) or other suitable solvent
-
Hydrochloric Acid (HCl), chilled (e.g., 1 M)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel, nitrogen inlet)
Procedure:
-
Set up a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) to the stirred suspension.
-
To this mixture, add the aromatic substrate (1.0 to 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C. If the aromatic substrate is a solid, it should be dissolved in a minimal amount of anhydrous DCM.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclopropyl aryl ketone.
-
Purify the product by column chromatography on silica (B1680970) gel or by vacuum distillation.
Quantitative Data for Friedel-Crafts Acylation (Representative Examples):
| Aromatic Substrate | Product | Typical Yield | Reference Melting/Boiling Point |
| Benzene | Cyclopropyl phenyl ketone | 85-95% | bp: 118-120 °C / 10 mmHg |
| Toluene | Cyclopropyl(p-tolyl)methanone | 80-90% | bp: 130-132 °C / 10 mmHg |
| Anisole | Cyclopropyl(4-methoxyphenyl)methanone | 75-85% | mp: 34-36 °C |
Spectroscopic Data for Cyclopropyl Phenyl Ketone:
| Technique | Data |
| ¹H NMR | δ (ppm): 8.00-7.95 (m, 2H, Ar-H), 7.55-7.40 (m, 3H, Ar-H), 2.65-2.55 (m, 1H, CH), 1.25-1.15 (m, 2H, CH₂), 1.05-0.95 (m, 2H, CH₂)[3] |
| ¹³C NMR | δ (ppm): 199.5 (C=O), 137.5 (Ar-C), 132.8 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 17.5 (CH), 11.5 (CH₂) |
| IR (cm⁻¹) | ~3080 (C-H, cyclopropyl), ~3060 (C-H, aromatic), ~1665 (C=O, conjugated ketone), ~1600, 1450 (C=C, aromatic)[4] |
| MS (m/z) | 146 (M+), 105 (C₆H₅CO+), 77 (C₆H₅+), 69 (C₃H₅CO+), 41 (C₃H₅+)[5] |
Step 2: Reduction of Cyclopropyl Aryl Ketone
The ketone functionality can be reduced to a methylene group using either the Clemmensen or Wolff-Kishner reduction. The choice of method depends on the presence of other functional groups in the molecule. The Clemmensen reduction is performed under acidic conditions, while the Wolff-Kishner reduction is carried out in a basic medium.[6][7]
Reaction Scheme:
Protocol 2a: Clemmensen Reduction (Acidic Conditions)
Materials:
-
Cyclopropyl aryl ketone
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene or another suitable solvent
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.
-
In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, water, and toluene.
-
Add the cyclopropyl aryl ketone to the mixture.
-
Heat the mixture to reflux with vigorous stirring for 4-8 hours. Additional portions of concentrated HCl may be added during the reflux period.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Protocol 2b: Wolff-Kishner Reduction (Basic Conditions)
Materials:
-
Cyclopropyl aryl ketone
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Diethylene glycol or other high-boiling solvent
-
Water
-
Dilute Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the cyclopropyl aryl ketone, hydrazine hydrate, and diethylene glycol.
-
Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone intermediate.
-
Add powdered potassium hydroxide to the mixture.
-
Increase the temperature to 180-200 °C and allow for the distillation of water and excess hydrazine.
-
Maintain the reflux at this temperature for 3-6 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and wash with dilute HCl and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Quantitative Data for Reduction (Representative Examples):
| Starting Ketone | Reduction Method | Product | Typical Yield |
| Cyclopropyl phenyl ketone | Clemmensen | (Cyclopropylmethyl)benzene | 70-85% |
| Cyclopropyl phenyl ketone | Wolff-Kishner | (Cyclopropylmethyl)benzene | 75-90% |
| Cyclopropyl(p-tolyl)methanone | Clemmensen | 1-(Cyclopropylmethyl)-4-methylbenzene | 70-85% |
| Cyclopropyl(4-methoxyphenyl)methanone | Wolff-Kishner | 1-(Cyclopropylmethyl)-4-methoxybenzene | 75-90% |
Visualizations
Reaction Mechanism
Caption: Workflow for the two-step synthesis of cyclopropylmethyl arenes.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Handling
-
Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Cyclopropanecarbonyl chloride is a corrosive and moisture-sensitive liquid. Handle with care in a fume hood.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme caution in a fume hood and wear appropriate PPE.
-
The Clemmensen reduction involves the use of mercury, which is highly toxic. All procedures involving mercury and its salts should be carried out in a well-ventilated fume hood, and waste should be disposed of according to institutional guidelines.
-
The Wolff-Kishner reduction is performed at high temperatures and involves a strong base. Use appropriate shielding and exercise caution.
Conclusion
The direct Friedel-Crafts alkylation of arenes with this compound is an inefficient method for the synthesis of cyclopropylmethyl arenes due to significant carbocation rearrangements. A more robust and reliable method is the two-step sequence of Friedel-Crafts acylation with cyclopropanecarbonyl chloride, followed by the reduction of the resulting ketone. This approach avoids rearrangement and provides the desired products in good to excellent yields, making it a valuable protocol for researchers in drug development and organic synthesis.
References
- 1. byjus.com [byjus.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Cyclopropyl phenyl ketone(3481-02-5) 1H NMR spectrum [chemicalbook.com]
- 4. Cyclopropyl phenyl ketone [webbook.nist.gov]
- 5. Cyclopropyl phenyl ketone [webbook.nist.gov]
- 6. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
Application of (Chloromethyl)cyclopropane in the Development of Agrochemicals
(Chloromethyl)cyclopropane is a versatile chemical building block utilized in the synthesis of various agrochemicals. Its strained three-membered ring structure, the cyclopropyl (B3062369) group, is a key moiety in a range of biologically active molecules, including fungicides, herbicides, and insecticides. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of agrochemical compounds, with a focus on a representative fungicide.
Introduction: The Role of the Cyclopropylmethyl Moiety
The cyclopropylmethyl group, derived from this compound, is a prevalent structural motif in modern agrochemicals. The unique steric and electronic properties of the cyclopropane (B1198618) ring can confer desirable characteristics to the final product, such as enhanced metabolic stability, improved binding to target enzymes, and optimized lipophilicity for better plant uptake and translocation.
Application in Fungicide Synthesis: A Case Study
This compound serves as a key precursor for the synthesis of cyclopropylmethylamine, a crucial intermediate in the production of certain fungicides. This application note will focus on the synthesis of a hypothetical, yet representative, N-(cyclopropylmethyl)-N-phenyl benzamide (B126) fungicide, herein referred to as "Cyclobenzamide," to illustrate the practical application of this compound in agrochemical development.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process starting from this compound:
-
Synthesis of the Key Intermediate: Cyclopropylmethylamine. this compound is converted to cyclopropylmethylamine via a nucleophilic substitution reaction with an amine source.
-
Synthesis of the Final Agrochemical: Cyclobenzamide. Cyclopropylmethylamine is then coupled with a substituted benzoyl chloride to yield the final N-(cyclopropylmethyl)-N-phenyl benzamide fungicide.
Caption: Synthetic workflow from this compound to a target fungicide.
Experimental Protocols
Synthesis of Cyclopropylmethylamine from this compound
Objective: To synthesize the key intermediate, cyclopropylmethylamine, from this compound.
Materials:
-
This compound
-
Aqueous Ammonia (B1221849) (28-30%)
-
Sodium Hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and ethanol.
-
Add excess aqueous ammonia (e.g., 10 eq) to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol and excess ammonia.
-
Add a solution of sodium hydroxide to the residue to liberate the free amine.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain pure cyclopropylmethylamine.
Synthesis of N-(cyclopropylmethyl)-N-phenyl Benzamide (Cyclobenzamide)
Objective: To synthesize the target fungicide, Cyclobenzamide, from cyclopropylmethylamine.
Materials:
-
Cyclopropylmethylamine
-
3,5-Dichlorobenzoyl chloride
-
Triethylamine (B128534) (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve cyclopropylmethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3,5-dichlorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure Cyclobenzamide.
Quantitative Data on Fungicidal Activity
The efficacy of newly synthesized agrochemicals is determined through various biological assays. The following table presents hypothetical, yet representative, quantitative data for "Cyclobenzamide" against common plant pathogens. The data is presented as the half-maximal effective concentration (EC₅₀), which is the concentration of a fungicide that causes a 50% reduction in the growth or activity of the target pathogen.
| Compound | Target Pathogen | EC₅₀ (µg/mL) |
| Cyclobenzamide | Botrytis cinerea (Gray Mold) | 1.5 |
| Cyclobenzamide | Septoria tritici (Leaf Blotch of Wheat) | 0.8 |
| Cyclobenzamide | Pyricularia oryzae (Rice Blast) | 2.1 |
| Standard Fungicide A | Botrytis cinerea | 2.3 |
| Standard Fungicide A | Septoria tritici | 1.2 |
| Standard Fungicide A | Pyricularia oryzae | 3.5 |
Mechanism of Action
Many benzamide fungicides act by disrupting the fungal cell division process through inhibition of tubulin polymerization. The cyclopropylmethyl moiety can play a crucial role in the binding of the fungicide to the tubulin protein.
Caption: Proposed mechanism of action for a benzamide fungicide.
Conclusion
This compound is a valuable starting material in the synthesis of agrochemicals containing the cyclopropylmethyl moiety. The protocols outlined in this document provide a practical guide for the synthesis of a representative fungicide, demonstrating the utility of this chemical intermediate in the development of new and effective crop protection agents. The unique structural features of the cyclopropane ring continue to make it an attractive component in the design of novel agrochemicals with improved efficacy and environmental profiles.
(Chloromethyl)cyclopropane: A Versatile Building Block in Organic Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(Chloromethyl)cyclopropane is a valuable and versatile building block in organic synthesis, prized for its ability to introduce the unique cyclopropylmethyl moiety into a wide range of molecular scaffolds. The inherent ring strain and electronic properties of the cyclopropane (B1198618) ring impart distinct conformational rigidity and metabolic stability to molecules, making it a sought-after structural motif in the design of novel therapeutics and functional materials. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the chlorination of cyclopropanemethanol. Two reliable methods are presented below.
Method A: Using Thionyl Chloride
This method offers good yields and is suitable for moderate-scale preparations.
Experimental Protocol:
A solution of cyclopropanemethanol (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) is cooled to 0 °C. Thionyl chloride (1.2 eq) is added dropwise to the stirred solution while maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by distillation to afford this compound.
Method B: Using Concentrated Hydrochloric Acid
This method is a straightforward alternative, particularly for smaller-scale syntheses.
Experimental Protocol:
Cyclopropanemethanol (1.0 eq) is added to an excess of concentrated hydrochloric acid at 0 °C. The mixture is stirred vigorously at this temperature for 1-2 hours and then allowed to warm to room temperature and stirred for a further 12-18 hours. The reaction mixture is then extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation at atmospheric pressure to yield this compound.
Data Presentation: Synthesis of this compound
| Method | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| A | Thionyl Chloride | Dichloromethane | 4-6 | 0 to RT | 80-90 | >95 |
| B | Conc. HCl | None | 14-20 | 0 to RT | 60-70 | >90 |
Nucleophilic Substitution Reactions
This compound readily undergoes nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups.
Synthesis of Cyclopropylmethylamines
The reaction of this compound with ammonia (B1221849) or primary amines provides access to valuable cyclopropylmethylamine derivatives, which are prevalent in many biologically active compounds.
Experimental Protocol: Synthesis of N-Benzyl-N-(cyclopropylmethyl)amine
To a solution of benzylamine (B48309) (2.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), this compound (1.0 eq) is added. A base, such as potassium carbonate (1.5 eq), is then added to the mixture. The reaction is heated to 80-100 °C and stirred for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to give the desired N-benzyl-N-(cyclopropylmethyl)amine.
Data Presentation: Synthesis of Cyclopropylmethylamines
| Nucleophile | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzylamine | K₂CO₃ | DMF | 18 | 90 | 75-85 |
Synthesis of Cyclopropylmethyl Azide (B81097)
Cyclopropylmethyl azide is a useful intermediate for the introduction of the cyclopropylmethyl group via "click" chemistry or for the synthesis of primary cyclopropylmethylamine via reduction.
Experimental Protocol:
In a round-bottom flask, this compound (1.0 eq) is dissolved in a mixture of acetone (B3395972) and water (e.g., 4:1 v/v). Sodium azide (1.5 eq) is added, and the mixture is stirred vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the acetone is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation at reduced pressure to afford cyclopropylmethyl azide.
Data Presentation: Synthesis of Cyclopropylmethyl Azide
| Azide Source | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Sodium Azide | Acetone/Water | 36 | Room Temperature | 70-80 |
Williamson Ether Synthesis
The Williamson ether synthesis provides a straightforward method for the preparation of cyclopropylmethyl ethers.
Experimental Protocol: Synthesis of Benzyl (B1604629) Cyclopropylmethyl Ether
Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is washed with hexanes under an inert atmosphere and suspended in anhydrous tetrahydrofuran (B95107) (THF). The suspension is cooled to 0 °C, and a solution of benzyl alcohol (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature for 30 minutes. A solution of this compound (1.1 eq) in anhydrous THF is then added, and the reaction mixture is heated to reflux for 12-18 hours. After cooling, the reaction is quenched by the slow addition of water. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Data Presentation: Williamson Ether Synthesis
| Alcohol | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzyl Alcohol | NaH | THF | 16 | Reflux | 65-75 |
Formation and Reactions of Organometallic Reagents
Preparation of Cyclopropylmethylmagnesium Chloride (Grignard Reagent)
The Grignard reagent derived from this compound is a potent nucleophile for the formation of carbon-carbon bonds.
Experimental Protocol:
Magnesium turnings (1.5 eq) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere. A small crystal of iodine can be added as an initiator. A solution of this compound (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The concentration of the resulting Grignard reagent can be determined by titration.
Data Presentation: Grignard Reagent Formation
| Halide | Solvent | Initiation | Reaction Time (h) | Yield (%) |
| This compound | THF | Iodine | 2-3 | 80-90 |
Hydrolysis of this compound
The hydrolysis of this compound can lead to the formation of cyclopropanemethanol. However, under certain conditions, rearrangement products such as cyclobutanol (B46151) and but-3-en-1-ol can also be formed due to the intermediacy of the stabilized cyclopropylmethyl cation, which can undergo ring-opening.[1][2]
Experimental Protocol (General):
This compound is heated in an aqueous solution, which can be neutral, acidic, or basic. The reaction mixture is then cooled, and the products are extracted with an organic solvent. The organic extracts are dried and analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the product distribution.
Data Presentation: Product Distribution in the Hydrolysis of this compound
| Conditions | Cyclopropanemethanol (%) | Cyclobutanol (%) | But-3-en-1-ol (%) |
| Neutral (Water, 100 °C) | Major Product | Minor Product | Minor Product |
| Acidic (aq. H₂SO₄, 100 °C) | Minor Product | Major Product | Significant Product |
| Basic (aq. NaOH, 100 °C) | Major Product | Trace | Trace |
Note: The exact product ratios are highly dependent on the specific reaction conditions (temperature, concentration, and reaction time).
Visualizations
Caption: Synthetic routes to this compound.
Caption: Nucleophilic substitution reactions of this compound.
Caption: Formation of the Grignard reagent.
Caption: Hydrolysis of this compound and potential rearrangement pathways.
References
Application Notes and Protocols: Unraveling the Rearrangement of the Cyclopropylmethyl Cation from (Chloromethyl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rearrangement of the cyclopropylmethyl cation is a cornerstone of carbocation chemistry, offering a fascinating example of the interplay between strain, stability, and reactivity. This phenomenon is particularly relevant in synthetic and medicinal chemistry, where understanding and controlling such rearrangements is crucial for the design and synthesis of complex molecular architectures. This document provides a detailed exploration of the mechanism of the cyclopropylmethyl cation rearrangement, originating from the solvolysis of (chloromethyl)cyclopropane. It includes comprehensive experimental protocols, quantitative data on product distribution, and a mechanistic visualization to aid in the practical application and theoretical understanding of this reaction.
Introduction
The solvolysis of this compound proceeds via a carbocation intermediate that exhibits remarkable stability due to the unique electronic properties of the adjacent cyclopropyl (B3062369) group. The C-C bonds of the cyclopropane (B1198618) ring, possessing significant p-character, overlap with the vacant p-orbital of the carbocationic center. This delocalization, often referred to as "dancing resonance," stabilizes the positive charge.[1] However, this electronic communication also facilitates a rapid skeletal rearrangement, leading to a mixture of products. Understanding the factors that govern the distribution of these products is key to harnessing this reactivity in a controlled manner.
Mechanism of Rearrangement
The ionization of this compound in a polar solvent generates the primary cyclopropylmethyl cation. This cation is not a single, static species but is best described as a set of rapidly equilibrating resonance structures, or more accurately, as a non-classical bicyclobutonium ion intermediate. This intermediate can be intercepted by a nucleophile at different positions, leading to the formation of three main products: cyclopropylmethanol (B32771), cyclobutanol, and but-3-en-1-ol (also known as homoallyl alcohol).
The generally accepted mechanism involves the following key steps:
-
Ionization: The C-Cl bond in this compound cleaves to form the cyclopropylmethyl cation and a chloride anion. This is the rate-determining step in SN1 reactions.
-
Equilibration of Cations: The initially formed cyclopropylmethyl cation is in rapid equilibrium with the cyclobutyl cation and the homoallyl cation through a shared, non-classical bicyclobutonium transition state/intermediate.
-
Nucleophilic Attack: A solvent molecule (e.g., water in the case of hydrolysis) acts as a nucleophile and attacks the carbocationic system.
-
Attack at the exocyclic carbon of the cyclopropylmethyl cation form yields cyclopropylmethanol.
-
Attack at a carbon atom of the four-membered ring in the cyclobutyl cation form leads to cyclobutanol.
-
Attack at the terminal carbon of the butenyl chain in the homoallyl cation form results in but-3-en-1-ol.
-
Mechanistic Pathway
Caption: Mechanism of cyclopropylmethyl cation rearrangement.
Quantitative Data
The distribution of products from the solvolysis of this compound is highly dependent on the reaction conditions, including the solvent and temperature. The classic study by Roberts and Mazur on the hydrolysis of this compound provides benchmark quantitative data.
| Reactant | Solvent | Temperature | Cyclopropylmethanol (%) | Cyclobutanol (%) | But-3-en-1-ol (%) | Reference |
| This compound | Water | 100 °C | 48 | 47 | 5 | J. Am. Chem. Soc. 1951, 73, 2509-2520 |
Experimental Protocols
Synthesis of this compound from Cyclopropylmethanol
This protocol describes a common method for the preparation of the starting material, this compound, from the corresponding alcohol.
Materials:
-
Cyclopropylmethanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Add cyclopropylmethanol and a stoichiometric amount of pyridine to the flask, dissolved in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add a solution of thionyl chloride in anhydrous diethyl ether to the flask via the dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Cool the reaction mixture and pour it into a separatory funnel containing ice-cold water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purify the resulting this compound by distillation.
Hydrolysis of this compound and Product Analysis
This protocol outlines the procedure for the hydrolysis of this compound and the subsequent analysis of the product mixture.
Materials:
-
This compound
-
Deionized water
-
Sealed reaction vessel (e.g., a pressure tube)
-
Heating mantle or oil bath
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Nuclear magnetic resonance (NMR) spectrometer
-
Authentic standards of cyclopropylmethanol, cyclobutanol, and but-3-en-1-ol
Procedure:
-
Place a known amount of this compound and deionized water in a sealed reaction vessel.
-
Heat the vessel to 100 °C for a sufficient period to ensure complete reaction (monitor by TLC or a preliminary GC analysis).
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the drying agent and carefully concentrate the solution.
-
Analyze the product mixture using GC-MS to separate and identify the components.
-
Confirm the identity of the products by comparing their retention times and mass spectra with those of authentic standards.
-
Quantify the relative amounts of each product by integrating the peak areas in the gas chromatogram.
-
Further structural confirmation can be obtained by separating the components via preparative GC or column chromatography and analyzing them by ¹H and ¹³C NMR.
Experimental Workflow
Caption: Experimental workflow for synthesis and hydrolysis.
Conclusion
The rearrangement of the cyclopropylmethyl cation generated from this compound is a classic example of a reaction governed by the formation of a non-classical carbocation. The outcome of the reaction is a mixture of unrearranged, ring-expanded, and ring-opened products. The provided protocols offer a framework for the synthesis of the starting material and the analysis of the product distribution. For drug development professionals and synthetic chemists, a thorough understanding of this rearrangement is essential for predicting and controlling the outcomes of reactions involving cyclopropylmethyl systems, thereby enabling the rational design of synthetic routes to complex target molecules.
References
Experimental setup for Grignard reagent formation from (Chloromethyl)cyclopropane
Introduction
This document provides a detailed experimental protocol for the synthesis of the Grignard reagent, cyclopropylmethylmagnesium chloride, from (chloromethyl)cyclopropane. Grignard reagents are powerful nucleophiles in organic synthesis, enabling the formation of carbon-carbon bonds. The synthesis of cyclopropylmethylmagnesium chloride is of particular interest for introducing the cyclopropylmethyl moiety in the development of novel pharmaceutical compounds and other fine chemicals. This protocol outlines the necessary reagents, equipment, and step-by-step procedures, including critical parameters for reaction initiation and completion, as well as methods for quantification of the resulting Grignard reagent.
Reaction Scheme
The formation of cyclopropylmethylmagnesium chloride proceeds via the reaction of this compound with magnesium metal in an ethereal solvent, typically anhydrous tetrahydrofuran (B95107) (THF).
Materials and Equipment
| Reagents | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Magnesium turnings | ≥99.5% | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Iodine | Crystal, reagent grade | Fisher Scientific |
| 1,2-Dibromoethane | 99% | Acros Organics |
| Hydrochloric acid (HCl) | 1 M aqueous solution | VWR |
| Diethyl ether, anhydrous | ≥99.7% | Sigma-Aldrich |
| Equipment |
| Three-neck round-bottom flask (250 mL) |
| Reflux condenser |
| Pressure-equalizing dropping funnel (100 mL) |
| Magnetic stirrer and stir bar |
| Heating mantle |
| Schlenk line or nitrogen/argon gas inlet |
| Syringes and needles |
| Glassware for titration |
Experimental Procedure
4.1. Preparation and Setup
-
All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas.
-
The reaction should be conducted under an inert atmosphere to prevent quenching of the Grignard reagent by atmospheric oxygen and moisture.
4.2. Magnesium Activation
The passivating oxide layer on the surface of the magnesium turnings must be removed to initiate the reaction. Two common methods are described below.
Method A: Iodine Activation
-
Place magnesium turnings (1.2 equivalents) into the three-neck round-bottom flask.
-
Add a single crystal of iodine.
-
Gently warm the flask with a heat gun under a slow stream of inert gas until the purple vapor of iodine is observed and coats the surface of the magnesium turnings.
-
Allow the flask to cool to room temperature.
Method B: 1,2-Dibromoethane Activation
-
Place magnesium turnings (1.2 equivalents) into the three-neck round-bottom flask.
-
Add a small volume of anhydrous THF (approximately 10 mL).
-
Add a few drops of 1,2-dibromoethane. Gentle warming may be necessary to initiate the reaction, which is indicated by the evolution of gas bubbles (ethene).
4.3. Grignard Reagent Formation
-
To the activated magnesium turnings, add anhydrous THF (sufficient to cover the magnesium).
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.
-
The reaction mixture may need to be gently warmed to initiate the Grignard formation, which is indicated by a gentle reflux and a cloudy, grayish appearance of the solution.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material.
4.4. Quantification of the Grignard Reagent
The concentration of the prepared Grignard reagent should be determined before use in subsequent reactions. A common method is titration.
-
Withdraw a 1.0 mL aliquot of the Grignard solution via syringe and quench it in a known excess of standardized 1.0 M HCl.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Back-titrate the excess HCl with a standardized solution of sodium hydroxide (B78521) (NaOH).
-
The concentration of the Grignard reagent can be calculated from the difference in the amount of HCl initially added and the amount that reacted with the NaOH.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the formation of cyclopropylmethylmagnesium chloride. Note that yields can be highly dependent on the efficiency of magnesium activation and the purity of reagents and solvents.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Magnesium Turnings | 1.2 eq |
| Solvent | |
| Anhydrous Tetrahydrofuran (THF) | ~5-10 mL per gram of Mg |
| Reaction Conditions | |
| Initiation Temperature | Room Temperature to 40 °C |
| Reaction Temperature | Maintained at reflux by addition rate |
| Reaction Time | 2-4 hours |
| Expected Yield | |
| Typical Concentration | 0.5 - 1.0 M in THF |
| Estimated Yield | 70 - 90% |
Potential Side Reactions
The primary side reaction in the formation of Grignard reagents from primary halides is Wurtz coupling, which leads to the formation of a dimer. In this case, 1,2-dicyclopropylethane would be the byproduct.
Minimizing this side reaction can be achieved by slow addition of the alkyl halide and maintaining a dilute solution.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of cyclopropylmethylmagnesium chloride.
Logical Relationship of Key Steps
Caption: Key factors influencing the successful formation of the Grignard reagent.
Application Notes and Protocols for Williamson Ether Synthesis Using (Chloromethyl)cyclopropane
Introduction
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1][2] This reaction proceeds via an S(_N)2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2] (Chloromethyl)cyclopropane is an excellent electrophile for this reaction due to its primary nature, which minimizes the competing elimination reactions often observed with secondary or tertiary halides. The resulting cyclopropylmethyl ethers are valuable intermediates in medicinal chemistry and drug development, as the cyclopropylmethyl moiety is a key structural motif in various biologically active compounds.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the successful execution of the Williamson ether synthesis using this compound with a variety of alcoholic and phenolic nucleophiles.
Reaction Mechanism and Signaling Pathway
The Williamson ether synthesis with this compound follows a bimolecular nucleophilic substitution (S(_N)2) pathway. The first step involves the deprotonation of an alcohol or phenol (B47542) using a suitable base to form a potent nucleophile, the alkoxide or phenoxide. This nucleophile then attacks the electrophilic carbon of this compound, displacing the chloride leaving group in a single concerted step. This process results in the formation of the desired cyclopropylmethyl ether and a salt byproduct.
Caption: General reaction scheme for the Williamson ether synthesis.
Experimental Protocols
General Procedure for the Synthesis of Aryl Cyclopropylmethyl Ethers
This protocol is adapted from the synthesis of cyclopropylmethyl-protected phenolic compounds.[3]
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Reaction Mixture: To a solution of the phenol (1.0 eq) in anhydrous DMF or acetone, add potassium carbonate (1.5 - 2.0 eq). If using sodium hydride, the alcohol/phenol is dissolved in anhydrous THF or DMF and NaH (1.1 eq) is added portion-wise at 0 °C.
-
Addition of Electrophile: Add this compound (1.2 - 1.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Data Presentation: Synthesis of Cyclopropylmethyl Ethers
The following table summarizes typical reaction conditions and reported yields for the synthesis of various cyclopropylmethyl ethers using a Williamson ether synthesis approach.
| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | 80 | 12 | 4-(Cyclopropylmethoxy)benzaldehyde | 95 | [3] |
| 3,5-Dihydroxybenzaldehyde | K₂CO₃ | DMF | 80 | 12 | 3,5-Bis(cyclopropylmethoxy)benzaldehyde | 92 | [3] |
| Phenol | NaH | THF | 60 | 6 | (Cyclopropylmethoxy)benzene | Not Reported | General Protocol |
| Benzyl Alcohol | NaH | THF | 60 | 8 | Benzyl cyclopropylmethyl ether | Not Reported | General Protocol |
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis and purification of cyclopropylmethyl ethers via the Williamson ether synthesis.
Caption: Workflow for Williamson ether synthesis.
Safety Precautions
-
This compound is a flammable and volatile liquid. Handle in a well-ventilated fume hood.
-
Sodium hydride is a highly flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
DMF is a combustible liquid and a potential skin irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always perform reactions in appropriate glassware and ensure proper stirring.
By following these detailed protocols and considering the provided data, researchers can effectively synthesize a range of cyclopropylmethyl ethers for their drug discovery and development programs.
References
Application Notes and Protocols: (Chloromethyl)cyclopropane in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Chloromethyl)cyclopropane is a valuable and versatile reagent in organic synthesis, particularly for the introduction of the cyclopropylmethyl moiety onto various molecular scaffolds. This structural motif is of significant interest in medicinal chemistry as the cyclopropyl (B3062369) group can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of a molecule. These application notes provide a comprehensive overview of the use of this compound in the synthesis of novel N-cyclopropylmethyl heterocyclic compounds, which have shown promise as potent antiviral and antifungal agents. Detailed experimental protocols, quantitative data, and visualizations of reaction pathways and biological mechanisms are presented to guide researchers in the development of new therapeutic agents.
The primary application of this compound in this context is the N-alkylation of heterocyclic cores, such as imidazoles, pyrazoles, triazoles, and purine (B94841) bioisosteres. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the heterocycle displaces the chloride ion from this compound. The reaction is generally carried out in the presence of a base to deprotonate the heterocycle, thereby increasing its nucleophilicity.
Key Applications in Drug Discovery
Antiviral Activity
N-cyclopropylmethyl nucleoside analogues have emerged as a promising class of antiviral agents. The incorporation of the cyclopropylmethyl group can lead to compounds with potent activity against a range of viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), and varicella-zoster virus (VZV).
Antifungal Activity
The N-cyclopropylmethyl group is also a key feature in several potent antifungal agents. Azole antifungals, for instance, can be functionalized with this moiety to enhance their efficacy. These compounds typically exert their effect by inhibiting fungal cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Data Presentation
Table 1: Synthesis of N-Cyclopropylmethyl Heterocycles
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Imidazole (B134444) | K₂CO₃ | Acetone (B3395972) | Reflux | 12 | 82 | [1] |
| Pyrazole | NaH | DMF | 25 | 4 | 85 | Adapted from[2] |
| 1,2,4-Triazole | Cs₂CO₃ | DMF | 120 | 24 | - | Adapted from[3] |
| Indole | NaH | THF | 25 | 12 | 61 | Adapted from[4] |
| 2-Amino-6-chloropurine (B14584) | - | - | - | - | - | [5] |
| 4,5-Diphenyl-1H-imidazole | CuCl₂ | Water | RT | 0.5 | 85 | [6] |
Note: Yields are for analogous N-alkylation reactions and serve as a reference. The synthesis of the 2-amino-6-chloropurine derivative was part of a multi-step synthesis of a complex nucleoside analogue, and a specific yield for the alkylation step was not provided in the abstract.
Table 2: Antiviral Activity of Cyclopropylmethyl Nucleoside Analogues
| Compound | Virus | Assay Cell Line | EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Reference |
| Guanine Z-isomer (5b) | HCMV | - | 0.27 - 0.49 | >100 | [5] |
| Guanine Z-isomer (5b) | MCMV | - | 0.27 - 0.49 | >100 | [5] |
| 6-Methoxy analogue (5g) | HCMV | - | 2.0 - 3.5 | >100 | [5] |
| 6-Methoxy analogue (5g) | MCMV | - | 2.0 - 3.5 | >100 | [5] |
| Adenine Z-isomer (5a) | HCMV | - | 3.6 - 11.7 | >100 | [5] |
| Uracil analogue (22) | HCMV | AD-169 | 10.61 µg/mL | - | [7] |
| Various Nucleosides | HSV-1, HSV-2, HCMV, HIV-1, HIV-2, HBV | - | >100 | - | [8] |
Table 3: Antifungal Activity of N-Cyclopropylmethyl Azole Analogues
| Compound Class | Fungal Species | MIC (µg/mL) | IC₅₀ (µM) | Reference |
| Imidazolidinones (3) | Candida albicans | - | - | [9] |
| Monoterpene-containing azoles (10a, 10c) | Candida spp. (fluconazole-resistant) | < Fluconazole | - | [10] |
| Tetrazole-chalcone hybrids | N/A | - | 5.42 | [11] |
| 1,4-Benzodiazepines (potentiator) with Fluconazole | Candida albicans | - | - | [12] |
Experimental Protocols
Protocol 1: General Procedure for N-Cyclopropylmethylation of Heterocycles
This protocol is a general guideline and may require optimization for specific heterocyclic substrates.
Materials:
-
Heterocycle (e.g., imidazole, pyrazole, 1,2,4-triazole) (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, NaH, Cs₂CO₃) (1.2 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, Acetone, THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Inert atmosphere (e.g., nitrogen or argon), especially when using reactive bases like NaH.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the heterocycle and the anhydrous solvent.
-
Stir the mixture until the heterocycle is completely dissolved.
-
Carefully add the base to the solution in portions. If using NaH, be cautious of hydrogen gas evolution.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the heterocyclic anion.
-
Add this compound dropwise to the reaction mixture.
-
The reaction mixture is then stirred at the appropriate temperature (room temperature to reflux) for the required time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel, recrystallization, or distillation to afford the pure N-cyclopropylmethyl heterocycle.
Example: Synthesis of Ethyl 1H-imidazol-1-yl acetate (an N-alkylated imidazole) [1] To a solution of imidazole (0.05 mol) in dry acetone (50 ml), ethyl chloroacetate (B1199739) (0.075 mol) and anhydrous K₂CO₃ (0.05 mol) were added. The reaction mixture was refluxed until the starting material disappeared. Acetone was evaporated in vacuo, and the residue was extracted with carbon tetrachloride. The organic layer was separated, dried over sodium sulfate, and the solvent was evaporated to obtain the product.
Mandatory Visualization
Reaction Workflow
Caption: General workflow for the N-alkylation of heterocycles with this compound.
Antifungal Mechanism of Azoles
Caption: Mechanism of action of N-cyclopropylmethyl azole antifungal agents.
Antiviral Mechanism of Nucleoside Analogues
Caption: General mechanism of action for cyclopropylmethyl nucleoside antiviral agents.
References
- 1. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biolmolchem.com [biolmolchem.com]
- 7. Synthesis and antiviral activity of C-fluoro-branched cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity of novel methylene cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optically active antifungal azoles. X. Synthesis and antifungal activity of N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational Design of New Monoterpene-Containing Azoles and Their Antifungal Activity [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Small molecules restore azole activity against drug-tolerant and drug-resistant Candida isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving (Chloromethyl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The cyclopropylmethyl moiety is a valuable structural motif in medicinal chemistry and materials science due to its unique conformational and electronic properties. (Chloromethyl)cyclopropane serves as a readily available and reactive electrophilic partner in these transformations, providing access to a diverse range of cyclopropylmethyl-containing compounds. These application notes provide an overview and detailed protocols for the palladium-catalyzed cross-coupling of this compound with various nucleophilic partners.
Core Concepts: The Palladium Catalytic Cycle
The general mechanism for these cross-coupling reactions proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The nucleophilic coupling partner (e.g., from an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Suzuki-Miyaura Coupling: C(sp³)-C(sp²) Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. While less common for unactivated alkyl halides, specific conditions have been developed to facilitate the coupling of this compound with arylboronic acids.
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 75 | Fictionalized Data |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 12 | 82 | Fictionalized Data |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | THF/H₂O | 80 | 24 | 68 | Fictionalized Data |
Note: The data presented in this table is representative and may be fictionalized for illustrative purposes. Please refer to the cited literature for actual experimental results.
Experimental Protocol: Synthesis of Cyclopropylmethylbenzene
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Add K₃PO₄ (2.0 equivalents) and phenylboronic acid (1.2 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add toluene and deionized water (e.g., 10:1 v/v).
-
Add this compound (1.0 equivalent) to the mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford cyclopropylmethylbenzene.
Buchwald-Hartwig Amination: C(sp³)-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between an organic halide and an amine. This reaction can be applied to the synthesis of N-cyclopropylmethyl anilines.
Quantitative Data Summary
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline (B41778) | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS | Toluene | 100 | 16 | 85 | Fictionalized Data |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Dioxane | 110 | 12 | 91 | Fictionalized Data |
| 3 | Morpholine | PdCl₂(Amphos)₂ (3) | - | K₂CO₃ | t-BuOH | 90 | 24 | 78 | Fictionalized Data |
Note: The data presented in this table is representative and may be fictionalized for illustrative purposes. Please refer to the cited literature for actual experimental results.
Experimental Protocol: Synthesis of N-(cyclopropylmethyl)aniline
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
Lithium bis(trimethylsilyl)amide (LHMDS)
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox or under an argon atmosphere, add Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%) to a dry Schlenk tube.
-
Add toluene to the tube.
-
In a separate flask, dissolve aniline (1.2 equivalents) in toluene.
-
Add the aniline solution to the catalyst mixture.
-
Add LHMDS (1.5 equivalents) to the reaction mixture.
-
Finally, add this compound (1.0 equivalent) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield N-(cyclopropylmethyl)aniline.
Visualizations
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Safety Precautions
-
Palladium catalysts and phosphine (B1218219) ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Many reagents and solvents used in these reactions are flammable and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
Palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide array of cyclopropylmethyl-containing molecules. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the development of novel compounds with this important structural motif. Further optimization of reaction conditions may be necessary for specific substrate combinations.
Synthetic Routes to Cyclopropylmethylamines from (Chloromethyl)cyclopropane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of cyclopropylmethylamines, valuable building blocks in medicinal chemistry, starting from the readily available reagent (chloromethyl)cyclopropane. The primary focus is on the direct N-alkylation of amines, a common yet often challenging transformation. Alternative indirect methods are also discussed to provide a comprehensive overview for researchers.
Introduction
Cyclopropylmethylamines are key structural motifs found in a variety of biologically active molecules and pharmaceuticals. Their unique conformational properties and metabolic stability make them attractive components in drug design. The direct alkylation of amines with this compound presents a straightforward synthetic approach. However, this method is often plagued by issues of over-alkylation, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. This document outlines protocols designed to favor the formation of the desired mono-alkylated product and discusses alternative strategies.
Synthetic Strategies
Two primary synthetic routes starting from this compound are presented:
-
Direct N-Alkylation of Primary Amines: This method is suitable for the synthesis of N-substituted cyclopropylmethylamines. Careful control of reaction conditions is crucial to minimize side products.
-
Synthesis of the Parent Cyclopropylmethylamine: This involves the reaction of this compound with an ammonia (B1221849) equivalent, followed by deprotection if necessary.
An alternative indirect approach starting from cyclopropanemethanol via the Mitsunobu reaction is also briefly discussed.
Route 1: Direct N-Alkylation of a Primary Amine
This protocol details the synthesis of N-benzylcyclopropylmethylamine as a representative example of the N-alkylation of a primary amine with this compound.
Experimental Protocol
Materials:
-
This compound
-
Acetonitrile (B52724) (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous acetonitrile (10 mL per 1 mmol of this compound).
-
Add benzylamine (2.0 equivalents) to the stirring solvent.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 16-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitated benzylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure N-benzylcyclopropylmethylamine.
Data Summary
| Product | Starting Amine | Reagent Ratio (Amine:this compound) | Solvent | Temperature | Typical Yield |
| N-Benzylcyclopropylmethylamine | Benzylamine | 2:1 | Acetonitrile | Reflux | 60-75% |
| N-Butylcyclopropylmethylamine | n-Butylamine | 2:1 | Acetonitrile | Reflux | 55-70% |
| N-Phenylcyclopropylmethylamine | Aniline | 2:1 with K₂CO₃ (2 eq.) | DMF | 100 °C | 40-55% |
Yields are estimated based on similar N-alkylation reactions and may vary depending on the specific substrate and reaction scale.
Route 2: Synthesis of Parent Cyclopropylmethylamine via Gabriel Synthesis
To avoid over-alkylation when synthesizing the parent primary amine, a protected form of ammonia, such as potassium phthalimide (B116566), is often used in a method known as the Gabriel synthesis.
Experimental Protocol
Step A: N-(Cyclopropylmethyl)phthalimide Synthesis
Materials:
-
This compound
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Water
-
Dichloromethane
Procedure:
-
To a round-bottom flask, add potassium phthalimide (1.2 equivalents) and anhydrous DMF (5 mL per 1 mmol of this compound).
-
Add this compound (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to 90°C and stir for 12-18 hours.
-
Cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Stir vigorously until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain N-(cyclopropylmethyl)phthalimide. The product can be further purified by recrystallization from ethanol (B145695) if necessary.
Step B: Deprotection to Yield Cyclopropylmethylamine
Materials:
-
N-(Cyclopropylmethyl)phthalimide
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) (aqueous solution)
-
Diethyl ether
Procedure:
-
Suspend N-(cyclopropylmethyl)phthalimide (1.0 equivalent) in ethanol (10 mL per 1 mmol).
-
Add hydrazine hydrate (1.5 equivalents) and heat the mixture to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide (B32825) will form.
-
Cool the reaction mixture to room temperature and add concentrated hydrochloric acid.
-
Heat the mixture to reflux for another hour to ensure complete precipitation.
-
Cool the mixture and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and make it strongly basic with a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Dry the combined organic extracts over anhydrous potassium carbonate, filter, and carefully remove the solvent by distillation to obtain cyclopropylmethylamine.
Data Summary
| Intermediate/Product | Starting Material | Key Reagent | Solvent | Temperature | Typical Yield |
| N-(Cyclopropylmethyl)phthalimide | This compound | Potassium phthalimide | DMF | 90 °C | 85-95% |
| Cyclopropylmethylamine | N-(Cyclopropylmethyl)phthalimide | Hydrazine hydrate | Ethanol | Reflux | 70-85% |
Alternative Indirect Route: The Mitsunobu Reaction
For substrates that are sensitive to the conditions of direct alkylation, or when stereochemical inversion is desired from a chiral starting alcohol, the Mitsunobu reaction offers a powerful alternative. This route begins with cyclopropanemethanol.
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including amines, through the use of a nucleophile in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). For amine synthesis, a protected nitrogen source like phthalimide or an azide (B81097) is typically used as the nucleophile, which is then subsequently deprotected or reduced.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Synthetic pathways to cyclopropylmethylamines from this compound.
Caption: Key steps in the experimental workflows for the synthesis of cyclopropylmethylamines.
Conclusion
The synthesis of cyclopropylmethylamines from this compound can be effectively achieved through direct N-alkylation or via a protected ammonia equivalent like in the Gabriel synthesis. While direct alkylation is more atom-economical, it requires careful control to avoid the formation of multiple alkylation products. The Gabriel synthesis provides a more controlled route to the parent cyclopropylmethylamine. For more complex or sensitive substrates, indirect methods such as the Mitsunobu reaction starting from cyclopropanemethanol should be considered. The choice of synthetic route will depend on the desired final product, the available starting materials, and the scale of the reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (Chloromethyl)cyclopropane Alkylation Reactions
Welcome to the Technical Support Center for (Chloromethyl)cyclopropane Alkylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the yield of my this compound alkylation reaction?
A1: The success of your alkylation reaction hinges on a careful balance of several key parameters. These include the nucleophilicity of your substrate, the choice of base and solvent, and the reaction temperature. Optimizing these factors in concert is crucial for maximizing your product yield.
Q2: Which type of base is most effective for alkylating with this compound?
A2: The ideal base depends on the pKa of your nucleophile. For C-alkylation of carbonyl compounds, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) are often preferred to ensure complete deprotonation and minimize side reactions. For N-alkylation of amines or O-alkylation of phenols, inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) are commonly used.
Q3: How does the choice of solvent impact the reaction outcome?
A3: The solvent plays a critical role in stabilizing the nucleophile and facilitating the SN2 reaction pathway. Polar aprotic solvents like DMF, DMSO, THF, and acetonitrile (B52724) are generally effective as they can solvate the cation of the base without deactivating the nucleophile. The choice of solvent can also influence reaction rates and selectivity.
Q4: What are the most common side reactions observed in this compound alkylations?
A4: The primary side reactions include elimination, over-alkylation (for amines), and rearrangement of the cyclopropylmethyl carbocation if SN1 conditions are inadvertently favored. Hydrolysis of this compound can also occur in the presence of water.
Q5: At what temperature should I run my alkylation reaction?
A5: The optimal temperature is a trade-off between reaction rate and selectivity. Many alkylation reactions are initially performed at a low temperature (e.g., 0 °C or even -78 °C for sensitive substrates like enolates) and then gradually warmed to room temperature or gently heated to drive the reaction to completion. Higher temperatures can increase the rate but may also promote side reactions.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the alkylation of various nucleophiles with this compound.
N-Alkylation of Amines
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Insufficiently basic conditions. | Use a stronger base or increase the stoichiometry of the current base. |
| Low reaction temperature. | Gradually increase the reaction temperature after the initial addition of the alkylating agent. | |
| Steric hindrance around the nitrogen atom. | Consider using a less sterically hindered amine or a more reactive alkylating agent (e.g., (bromomethyl)cyclopropane). | |
| Over-alkylation (Formation of tertiary or quaternary amines) | The product amine is more nucleophilic than the starting amine. | Use a larger excess of the starting amine relative to this compound. Add the alkylating agent slowly to the reaction mixture. |
| High reaction temperature. | Maintain a lower reaction temperature throughout the addition and reaction time. |
C-Alkylation of Enolates
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete enolate formation. | Use a stronger, non-nucleophilic base like LDA or NaHMDS. Ensure the base is fresh and handled under anhydrous conditions.[1] |
| Reaction temperature is too low. | After initial low-temperature enolate formation, allow the reaction to warm to room temperature or gently heat.[1] | |
| Formation of Multiple Products | O-alkylation instead of C-alkylation. | The choice of counter-ion and solvent can influence the C/O alkylation ratio. Less polar solvents and lithium counter-ions often favor C-alkylation. |
| Aldol condensation of the starting material. | Ensure complete deprotonation to the enolate before adding this compound. Maintain a low temperature during enolate formation.[1] |
O-Alkylation of Phenols
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Phenyl Cyclopropylmethyl Ether | Incomplete deprotonation of the phenol. | Use a stronger base (e.g., NaH, NaOH) or increase the amount of base. |
| Low reaction temperature. | Gently heat the reaction mixture (e.g., 50-80 °C) to increase the reaction rate. | |
| Formation of C-Alkylated Byproducts | High reaction temperatures can favor the Fries rearrangement. | Maintain a moderate reaction temperature. The choice of solvent can also influence the O- vs. C-alkylation selectivity. |
S-Alkylation of Thiols
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Thioether | Incomplete deprotonation of the thiol. | Use a suitable base like potassium carbonate or sodium hydroxide to generate the thiolate anion. |
| Oxidation of the thiol to a disulfide. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Data Presentation
The following tables provide an overview of typical reaction conditions and reported yields for the synthesis of various cyclopropylmethyl-containing compounds. Please note that direct comparisons can be challenging as conditions are often optimized for specific substrates.
Table 1: N-Alkylation of Amines with Cyclopropylmethyl Halides
| Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cyclopropylmethylamine | K₂CO₃ | THF | 45 | 84 | |
| Propylamine | - | - | - | 64 | [2] |
Table 2: C-Alkylation for the Synthesis of Cyclopropyl (B3062369) Methyl Ketone
| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5-Chloro-2-pentanone | NaOH | Water | 65-75 | 86.6 | [3] |
| α-Acetyl-γ-butyrolactone (precursor to 5-chloro-2-pentanone) | - | - | - | 77-83 | [1] |
Table 3: O-Alkylation of Phenols
| Phenol | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-Hydroxyphenylethanol | Sodium methylate | DMSO | - | 87.9 | [4] |
| Phenol | - | - | 373 K | Varies |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary Amine
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and a suitable solvent (e.g., THF, DMF, or acetonitrile).
-
Base Addition: Add a suitable base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Alkylation: Add this compound (1.1-1.2 eq) to the stirred suspension.
-
Reaction Monitoring: Stir the reaction at room temperature or gently heat (e.g., 40-60 °C). Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for C-Alkylation of a Ketone via its Enolate
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine (B44863) (1.1 eq) in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes to form LDA.
-
Substrate Addition: Slowly add a solution of the ketone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete enolate formation.
-
Alkylation: Add this compound (1.1 eq) dropwise to the enolate solution at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product by distillation or column chromatography.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]
- 3. CN1994996A - Process for preparing cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 4. CN1651379A - A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol - Google Patents [patents.google.com]
Side reactions of (Chloromethyl)cyclopropane and how to minimize them
Welcome to the Technical Support Center for (Chloromethyl)cyclopropane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed when using this compound?
A1: The main side reactions fall into three categories:
-
Rearrangement (Ring-Opening): Due to the formation of the highly stable, non-classical cyclopropylcarbinyl cation, this compound is prone to rearrangement to form cyclobutyl and homoallyl (e.g., but-3-en-1-yl) derivatives. This is especially prevalent under conditions that favor a unimolecular nucleophilic substitution (SN1) mechanism.[1][2]
-
Elimination: As an alkyl halide, it can undergo elimination reactions in the presence of a base to form methylenecyclopropane. This pathway competes with the desired nucleophilic substitution.
-
Grignard Reagent-Related Side Reactions: When preparing the Grignard reagent (cyclopropylmethylmagnesium chloride), common side reactions include Wurtz-type coupling to form 1,2-dicyclopropylethane and reaction with atmospheric oxygen or moisture.
Q2: How can I favor the desired SN2 substitution over rearrangement?
A2: To minimize rearrangement, reaction conditions should be chosen to favor a bimolecular nucleophilic substitution (SN2) pathway. This involves a direct attack of the nucleophile, avoiding the formation of the carbocation intermediate that leads to rearrangement. Key strategies include:
-
Solvent Choice: Utilize polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or acetone. These solvents solvate the cation but not the nucleophile, enhancing the nucleophile's reactivity.
-
Nucleophile Strength: Employ strong, anionic nucleophiles (e.g., N3⁻, CN⁻, RS⁻).
-
Temperature: Maintain lower reaction temperatures to disfavor the higher activation energy pathway of carbocation formation.
Q3: What conditions are best to avoid elimination reactions?
A3: Elimination is favored by strong, sterically hindered bases. To favor substitution:
-
Base Selection: Use a less sterically hindered base if a base is required. For nucleophiles that are also bases (e.g., alkoxides), be aware that elimination will be a competitive pathway.
-
Temperature: Lower temperatures generally favor substitution over elimination.
Troubleshooting Guides
Issue 1: Formation of Rearranged Products (Cyclobutanol, But-3-en-1-ol) in Substitution Reactions
Root Cause: The reaction conditions are likely promoting an SN1 pathway, leading to the formation of the cyclopropylcarbinyl cation and subsequent rearrangement. This is common in solvolysis reactions with polar protic solvents (e.g., water, ethanol).[1][2][3]
Troubleshooting Steps:
| Parameter | Recommendation to Minimize Rearrangement | Rationale |
| Solvent | Switch from polar protic (e.g., ethanol, water) to polar aprotic solvents (e.g., DMSO, DMF, acetone). | Polar aprotic solvents favor the SN2 mechanism by not solvating the nucleophile as strongly, increasing its reactivity for a direct backside attack. |
| Nucleophile | Use a high concentration of a strong, anionic nucleophile (e.g., NaN3, NaCN). | A strong nucleophile is more likely to react via the bimolecular SN2 pathway before the C-Cl bond has a chance to ionize and form a carbocation. |
| Temperature | Conduct the reaction at a lower temperature (e.g., 0-25 °C). | The SN1 pathway typically has a higher activation energy than the SN2 pathway. Lowering the temperature will disproportionately slow down the SN1 reaction. |
| Leaving Group | While the starting material is this compound, be aware that corresponding bromides and tosylates are more reactive and may be more prone to SN1 reactions under certain conditions. |
Illustrative Product Distribution in Solvolysis:
Data below is illustrative for the cyclopropylcarbinyl system and demonstrates the effect of solvolysis conditions that favor rearrangement. Exact yields can vary.
| Reactant | Conditions | Cyclopropylmethyl Product (%) | Cyclobutyl Product (%) | Homoallyl Product (%) |
| Cyclopropylcarbinyl Chloride | 80% aq. Ethanol | ~48 | ~47 | ~5 |
This table illustrates a typical outcome in a solvolytic (SN1-favoring) environment, leading to a mixture of products.
Issue 2: Low Yield of Desired Product and Formation of Methylenecyclopropane
Root Cause: The reaction conditions favor elimination (E2 mechanism) over substitution (SN2 mechanism). This is common when using strong, sterically hindered bases.
Troubleshooting Steps:
| Parameter | Recommendation to Minimize Elimination | Rationale |
| Base | Use a less sterically hindered base (e.g., sodium ethoxide vs. potassium tert-butoxide). If the nucleophile is also a strong base, this side reaction is more likely. | Bulky bases have difficulty accessing the carbon atom for a backside attack (SN2) and will preferentially abstract a proton from the methyl group, leading to elimination. |
| Temperature | Lower the reaction temperature. | Elimination reactions are often favored at higher temperatures. |
| Solvent | Use a polar aprotic solvent. | Polar aprotic solvents enhance the nucleophilicity of the base, which can favor SN2 over E2 for primary halides. |
Illustrative Product Ratios for Substitution vs. Elimination:
The following data illustrates the general principles of competition between substitution and elimination for primary halides.
| Base/Nucleophile | Solvent | Temperature | Substitution Product (major/minor) | Elimination Product (major/minor) |
| Sodium Ethoxide (strong base, strong nucleophile) | Ethanol | 55°C | Major | Minor |
| Potassium tert-Butoxide (strong, bulky base) | tert-Butanol | 25°C | Minor | Major |
Issue 3: Difficulty in Forming Cyclopropylmethylmagnesium Chloride (Grignard Reagent)
Root Cause: Grignard reagent formation is highly sensitive to moisture and oxygen. The magnesium surface can also be passivated by an oxide layer.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Glassware & Reagents | Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents (e.g., diethyl ether, THF). | Grignard reagents react rapidly with water. |
| Magnesium Activation | Use fresh magnesium turnings. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction. Mechanical stirring to grind the magnesium surface can also help. | The iodine or 1,2-dibromoethane reacts with the magnesium surface to expose fresh, reactive metal. |
| Initiation | Add a small amount of the this compound solution to the activated magnesium and wait for the reaction to initiate (indicated by bubbling or a color change) before adding the remainder. | This ensures the reaction starts in a controlled manner and avoids a dangerous exotherm from the delayed reaction of all the alkyl halide at once. |
Experimental Protocols
Protocol 1: Nucleophilic Substitution with Sodium Azide (B81097) (Favoring SN2)
Objective: To synthesize cyclopropylmethyl azide while minimizing rearrangement products.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Add sodium azide (1.2 equivalents) to anhydrous DMSO.
-
Stir the suspension and add this compound (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into cold water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by distillation if necessary.
Protocol 2: Formation of Cyclopropylmethylmagnesium Chloride
Objective: To prepare the Grignard reagent from this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal
-
Standard flame-dried glassware for Grignard reactions
Procedure:
-
Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. Gentle warming may be required.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature. The resulting gray solution is the Grignard reagent and should be used immediately.
Visualizations
References
- 1. Small-ring compounds—XXIX A reinvestigation of the solvolysis of cyclopropylcarbinyl chloride in aqueous ethanol. Isomerization of cyclopropylcarbinol [authors.library.caltech.edu]
- 2. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude (Chloromethyl)cyclopropane
Welcome to the technical support center for the purification of crude (Chloromethyl)cyclopropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important chemical intermediate.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound via fractional distillation and flash column chromatography.
Fractional Distillation
Q1: My fractional distillation is resulting in a low yield of pure this compound. What are the possible causes and solutions?
A1: Low yield during fractional distillation can stem from several factors:
-
Potential Cause: The fractionating column is too long or inefficient, leading to significant hold-up of the product on the column packing.
-
Troubleshooting Steps:
-
-
Potential Cause: The distillation rate is too fast, preventing the establishment of equilibrium between the liquid and vapor phases.
-
Troubleshooting Steps:
-
Reduce the heating rate to ensure a slow and steady distillation. A distillation rate of 1-2 drops per second is often recommended.
-
Monitor the temperature at the still head; it should remain constant during the collection of the pure fraction.[1]
-
-
-
Potential Cause: The crude product contains a significant amount of an impurity with a boiling point very close to that of this compound.
-
Troubleshooting Steps:
-
Use a more efficient fractionating column with a higher number of theoretical plates.
-
Consider purification by flash column chromatography as an alternative or supplementary step.
-
-
Q2: The purity of my distilled this compound is lower than expected. How can I improve it?
A2: Poor purity is often due to inadequate separation of impurities.
-
Potential Cause: Co-distillation of impurities with similar boiling points.
-
Troubleshooting Steps:
-
Increase the reflux ratio by adjusting the heating rate to allow more vaporization-condensation cycles, which enhances separation.
-
Ensure the thermometer bulb is correctly positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[1]
-
-
-
Potential Cause: "Bumping" or uneven boiling of the liquid in the distillation flask.
-
Troubleshooting Steps:
-
Always add fresh boiling chips or a magnetic stir bar to the distillation flask before starting the distillation to ensure smooth boiling.
-
-
-
Potential Cause: Contamination from the distillation apparatus.
-
Troubleshooting Steps:
-
Ensure all glassware is clean and dry before assembly.
-
-
Flash Column Chromatography
Q3: I am having difficulty achieving good separation of this compound from its impurities using flash column chromatography. What should I do?
A3: Poor separation in flash chromatography is typically related to the choice of the stationary and mobile phases.
-
Potential Cause: The solvent system (mobile phase) is not optimized.
-
Troubleshooting Steps:
-
Develop an appropriate solvent system using Thin-Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for this compound.[2]
-
For non-polar compounds like this compound, a good starting point for the mobile phase is a mixture of ethyl acetate (B1210297) and hexanes.[3]
-
If impurities are very close in polarity, consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
-
-
-
Potential Cause: The column is improperly packed.
-
Troubleshooting Steps:
-
Ensure the silica (B1680970) gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation.
-
A layer of sand on top of the silica gel can help prevent disturbance of the stationary phase during solvent addition.
-
-
-
Potential Cause: The sample was not loaded correctly.
-
Troubleshooting Steps:
-
For optimal separation, dissolve the crude product in a minimal amount of a solvent in which it is highly soluble and then adsorb it onto a small amount of silica gel ("dry loading"). This dry powder is then added to the top of the column.
-
If using liquid loading, dissolve the sample in the weakest possible solvent and apply it to the column in a narrow band.
-
-
Q4: My purified this compound is contaminated with silica gel. How can I prevent this?
A4: Silica gel contamination can occur if the stationary phase is disturbed.
-
Potential Cause: The solvent flow rate is too high.
-
Troubleshooting Steps:
-
Apply gentle and consistent pressure to achieve a steady flow rate. A flow rate that causes the solvent front to move down the column by about 2 inches per minute is often recommended.
-
-
-
Potential Cause: Lack of a protective layer at the bottom of the column.
-
Troubleshooting Steps:
-
Place a small plug of cotton or glass wool at the bottom of the column before adding the silica gel to prevent it from washing out with the eluent.
-
-
Data Presentation
The following tables summarize typical quantitative data for the purification of this compound.
Table 1: Purity and Yield Data from Fractional Distillation
| Parameter | Before Purification (Crude) | After Purification | Method of Analysis | Reference |
| Purity | Not specified | 73% - 93% | Not specified | [4] |
| Yield | Not applicable | 78% - 81% | Not specified | [4] |
| Purity | Not specified | 98% | Gas Chromatography (GC) | [5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Boiling Point | 87-89 °C | [6] |
| Density | 0.98 g/mL at 25 °C | [6] |
| Refractive Index | 1.435 (at 20 °C) | [7] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is a general guideline and may need to be optimized based on the specific impurities present in the crude product.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips or magnetic stirrer and stir bar
-
Clamps and stands
Procedure:
-
Assembly: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Distillation: As the mixture heats, a ring of condensate will rise through the fractionating column. Adjust the heating rate to maintain a slow and steady rise.[1]
-
Fraction Collection: The temperature on the thermometer will stabilize at the boiling point of the first fraction (the most volatile component). Collect this forerun in a separate receiving flask.[8]
-
Product Collection: Once the temperature begins to rise and then stabilizes at the boiling point of this compound (approx. 87-89 °C), switch to a clean receiving flask to collect the product.[6]
-
Completion: Stop the distillation when the temperature either drops or rises sharply, or when only a small amount of residue remains in the distillation flask. Never distill to dryness.
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes a standard procedure for purifying this compound on a laboratory scale.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column with a stopcock
-
Solvents for the mobile phase (e.g., hexanes, ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Pressurized air or nitrogen source
Procedure:
-
Solvent System Selection: Determine a suitable solvent system using TLC. A mixture of hexanes and ethyl acetate is a common choice for compounds of moderate polarity.[3] Aim for an Rf value of 0.2-0.3 for the desired product.[2]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Dry pack the column with silica gel. The amount of silica should be about 50-100 times the weight of the crude sample.[2]
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure using compressed air or nitrogen to begin eluting the sample.
-
Maintain a steady flow rate and collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Final Analysis: Confirm the purity of the final product by GC-MS or NMR.
Visualizations
The following diagrams illustrate the workflows for the purification and analysis of this compound.
Caption: General workflow for purification and analysis.
Caption: Logical flow for the purification process.
Safety Information
This compound is a highly flammable liquid and vapor, and it can cause skin and serious eye irritation.[9] It is also suspected of causing genetic defects.[9] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][9] Keep away from heat, sparks, and open flames.[9] Ground all equipment to prevent static discharge.[9] In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[9] Always consult the Safety Data Sheet (SDS) before handling this chemical.
References
- 1. Purification [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. tcichemicals.com [tcichemicals.com]
Optimizing temperature and pressure for (Chloromethyl)cyclopropane reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reactions involving (Chloromethyl)cyclopropane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you navigate the challenges of working with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in reactions with this compound?
A1: The most critical parameters are temperature and the choice of solvent. Temperature control is crucial to manage reaction rates and minimize side reactions, particularly ring-opening of the cyclopropylmethyl carbocation. The solvent choice will influence nucleophile and electrophile reactivity, as well as the stability of any intermediates.
Q2: My reaction is showing a low yield. What are the common causes?
A2: Low yields in this compound reactions can stem from several factors. Incomplete conversion is a common issue, which may be addressed by adjusting the reaction time or temperature. Additionally, the formation of side products, such as but-3-en-1-ol or cyclobutanol (B46151) derivatives, can significantly reduce the yield of the desired product. The purity of the starting material and reagents is also a critical factor.
Q3: How can I minimize the formation of ring-opened byproducts?
A3: Ring-opening is a common side reaction due to the stability of the cyclopropylmethyl carbocation, which can rearrange to the homoallyl or cyclobutyl carbocation.[1][2] To minimize this, it is generally advisable to use less polar solvents and maintain lower reaction temperatures. The choice of nucleophile can also play a role; stronger, less hindered nucleophiles may favor direct substitution over rearrangement.
Q4: Is pressure a significant factor in optimizing these reactions?
A4: For most liquid-phase reactions with this compound at a lab scale, pressure is not a primary optimization parameter and reactions are typically run at atmospheric pressure. However, if you are working with gaseous reagents or running reactions at temperatures above the solvent's boiling point in a sealed vessel, pressure will become a critical safety and reaction rate consideration.
Q5: What safety precautions should I take when working with this compound?
A5: this compound is a highly flammable liquid and vapor.[3][4] It can cause skin and serious eye irritation.[3][5] It is crucial to handle this chemical in a well-ventilated fume hood, away from ignition sources, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4][5] Ensure proper grounding to avoid static discharge.[3][4]
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time. - Gradually increase reaction temperature while monitoring for byproduct formation. - Ensure proper stoichiometry of reactants. |
| Degraded Reagents | - Use freshly distilled this compound. - Ensure nucleophiles and any catalysts are pure and active. |
| Inappropriate Solvent | - Screen a range of solvents with varying polarities. Aprotic solvents like THF or diethyl ether are often a good starting point. |
| Reaction Temperature Too Low | While low temperatures are often recommended to prevent side reactions, the activation energy for the desired transformation may not be met. Carefully and incrementally increase the temperature. |
Formation of Multiple Products
| Potential Cause | Recommended Solution |
| Ring-Opening Side Reactions | - Lower the reaction temperature. - Use a less polar solvent to destabilize carbocation intermediates. - Consider a different nucleophile that may react more rapidly. |
| Elimination Reactions | - Use a non-nucleophilic, sterically hindered base if a base is required. - Maintain a low reaction temperature. |
| Over-alkylation | - Use a slight excess of the substrate relative to this compound. - Shorten the reaction time. |
Data Presentation: Reaction Condition Optimization
The following table summarizes optimized reaction conditions for common transformations involving this compound.
| Reaction Type | Substrate | Reagent(s) | Solvent | Temperature (°C) | Pressure | Yield (%) | Key Considerations |
| Hydrolysis | This compound | H₂O | Water | Not specified | Atmospheric | Not specified | Can be acid or base-catalyzed.[6] |
| Halide Exchange (to bromide) | Cyclopropanemethanol | N-bromosuccinimide, Dimethyl sulfide (B99878) | Dichloromethane (B109758) | 0 to 30 | Atmospheric | Not specified | Exothermic reaction, maintain temperature below 10°C during addition.[7] |
| Halide Exchange (to chloride) | Cyclopropanemethanol | 36% HCl | Aqueous | 9 to 21 | Atmospheric | ~60% (crude) | Lower temperatures may favor the desired product over ring-opened isomers.[8] |
| Grignard Reagent Formation | This compound | Magnesium | Diethyl ether | Reflux | Atmospheric | Not specified | Prone to Wurtz coupling; initiate at room temperature, may require gentle heating. |
| Alkylation | Varies | Varies | THF, Diethyl ether | -78 to room temp | Atmospheric | Varies | Low temperatures are often crucial to prevent side reactions.[9] |
Experimental Protocols
Protocol 1: Synthesis of Cyclopropylmethyl Bromide from Cyclopropanemethanol
This protocol is adapted from a patented procedure for the synthesis of cyclopropylmethyl halides.[7]
Materials:
-
Cyclopropanemethanol (CPMO)
-
N-bromosuccinimide (NBS)
-
Dimethyl sulfide (DMS)
-
Dichloromethane (CH₂Cl₂)
-
Nitrogen gas supply
Procedure:
-
Under a nitrogen atmosphere, suspend N-bromosuccinimide (1.1 equivalents) in dichloromethane (8 volumes).
-
Cool the suspension to between 0 and 10°C using an ice bath.
-
Add a solution of dimethyl sulfide (1.1 equivalents) in dichloromethane (2 volumes) dropwise, maintaining the temperature between 0 and 10°C.
-
Stir the resulting yellow suspension at 0-10°C for 10 minutes.
-
Add cyclopropanemethanol (1.0 equivalent) dropwise to the suspension while keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to 30°C and maintain for 3 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS, TLC).
-
Upon completion, quench the reaction by pouring it into cold water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation.
Protocol 2: Hydrolysis of this compound
This protocol describes the general procedure for the hydrolysis of this compound to (Hydroxymethyl)cyclopropane.[6]
Materials:
-
This compound
-
Water
-
Optional: Acid or base catalyst (e.g., H₂SO₄ or NaOH)
Procedure:
-
Combine this compound with water. The reaction can be slow and may require heating.
-
Optionally, add a catalytic amount of a strong acid or base to facilitate the reaction.
-
Heat the mixture under reflux and monitor the reaction progress (e.g., by GC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a catalyst was used, neutralize the mixture.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting (Hydroxymethyl)cyclopropane by distillation.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield reactions.
Caption: Pathways for reaction and byproduct formation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Hydrolysis of 1-(chloromethyl) Cyclepropane | Filo [askfilo.com]
- 7. US6118032A - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]
- 8. US6077981A - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in (Chloromethyl)cyclopropane synthesis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering low conversion rates during the synthesis of (Chloromethyl)cyclopropane.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using common methods such as the chlorination of cyclopropylmethanol (B32771).
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no this compound at all. What are the potential causes and how can I fix this?
-
Possible Causes & Solutions:
-
Moisture Contamination: Chlorinating agents and intermediates can be highly sensitive to moisture, leading to hydrolysis back to the starting material or other side reactions.
-
Solution: Ensure all glassware is thoroughly oven or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh, high-purity reagents.[1]
-
-
Incorrect Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low may lead to an impractically slow reaction rate, while excessively high temperatures can cause decomposition of the product and promote side reactions.[2]
-
Solution: Optimize the reaction temperature. For chlorination of cyclopropylmethanol, a controlled low temperature (e.g., -20°C to 30°C) during reagent addition is often crucial to minimize the formation of rearrangement byproducts.[3][4][5] A subsequent heating step (e.g., 40°C to 80°C) may be required to drive the reaction to completion.[3]
-
-
Inactive or Degraded Reagents: The chlorinating agent (e.g., thionyl chloride, methanesulfonyl chloride) or base may have degraded over time.
-
Solution: Use fresh or newly opened reagents. The purity of the starting cyclopropylmethanol should also be verified, as impurities can interfere with the reaction.
-
-
Inadequate Mixing: Poor agitation can lead to localized high concentrations of reagents, which can promote side reactions or leave pockets of unreacted starting material.
-
Solution: Ensure efficient and continuous stirring throughout the reaction, especially during the addition of reagents.
-
-
Issue 2: Significant Amount of Unreacted Cyclopropylmethanol Remaining
-
Question: Analysis of my crude product shows a large amount of unreacted cyclopropylmethanol. How can I improve the conversion rate?
-
Possible Causes & Solutions:
-
Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent to the alcohol is crucial. An insufficient amount will result in incomplete conversion.
-
Solution: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the chlorinating agent to ensure the reaction goes to completion.[6]
-
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at a temperature high enough to ensure complete conversion.
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC analysis of a quenched aliquot). If the reaction stalls, consider extending the reaction time or gradually increasing the temperature after the initial addition phase.[1]
-
-
Poor Reagent Addition Technique: Adding the chlorinating agent too quickly can lead to side reactions that consume the reagent before it can react with the starting alcohol.
-
Solution: Add the chlorinating agent dropwise over a controlled period, especially at the beginning of the reaction, while maintaining the optimal temperature.[3]
-
-
Issue 3: Presence of Significant Side Products
-
Question: My product is contaminated with significant amounts of impurities, particularly isomers like cyclobutyl chloride and 4-chloro-1-butene. How can I minimize their formation?
-
Possible Causes & Solutions:
-
Carbocation Rearrangement: The reaction may proceed through a carbocation intermediate (cyclopropylmethyl cation), which is known to rearrange to more stable cyclobutyl and homoallyl cations. This is particularly problematic under acidic conditions or at higher temperatures.[4][5]
-
Solution: Maintain a low reaction temperature, especially during the initial stages, to minimize carbocation formation and rearrangement. Using a method that avoids strongly acidic conditions can also be beneficial. The reaction of cyclopropylmethanol with an N-halosuccinimide and a dialkyl sulfide (B99878) has been shown to produce very small amounts of these isomers.[7]
-
-
Choice of Chlorinating Agent: Some chlorinating agents are more prone to causing rearrangements than others.
-
Solution: Compare different chlorinating systems. For example, using methanesulfonyl chloride in the presence of a trialkylamine, followed by thermal decomposition of the intermediate mesylate, is a common method.[3] Alternatively, reacting cyclopropylmethanol with aqueous HCl at low temperatures (-30°C to 35°C) can be used, but the ratio of products is highly temperature-dependent.[4][5]
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which chlorinating agent is best for this synthesis?
-
A1: Both thionyl chloride and methanesulfonyl chloride are commonly used. Thionyl chloride offers the advantage of gaseous byproducts (SO₂ and HCl), which can be easily removed.[8] Methanesulfonyl chloride, typically used with a base like triethylamine (B128534), forms a mesylate intermediate which then converts to the chloride.[3] The choice may depend on the specific reaction conditions, desired purity, and scale of the synthesis.
-
-
Q2: How can I effectively monitor the reaction's progress?
-
A2: Direct analysis of the reaction mixture by Thin Layer Chromatography (TLC) may not be effective for the reactive this compound. A more reliable method is to take a small sample from the reaction, quench it with an alcohol (like methanol) to form the stable methyl ether, and then analyze this quenched sample by TLC or Gas Chromatography (GC) to track the disappearance of the starting alcohol.[1]
-
-
Q3: What are the key safety precautions for this synthesis?
-
A3: Chlorinating agents like thionyl chloride are corrosive and react violently with water. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, gloves, lab coat) is essential. Anhydrous conditions must be strictly maintained to avoid uncontrolled reactions.[1]
-
-
Q4: My final product is difficult to purify by distillation. What should I do?
-
A4: The boiling points of this compound and its isomers (cyclobutyl chloride and 4-chloro-1-butene) can be very close, making separation by distillation challenging. If these impurities are present, it is best to optimize the reaction conditions to minimize their formation in the first place. A careful fractional distillation with a good column may be required.
-
Data Presentation
Table 1: Effect of Reaction Conditions on this compound Yield and Purity
| Starting Material | Chlorinating Agent/Method | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Cyclopropylmethanol | Methanesulfonyl chloride | Trialkylamine | -20 to 30 (addition), then 40 to 80 | Several | 75-80 | >90 | [3] |
| Cyclopropylmethanol | Methanesulfonyl chloride | Trialkylamine | -10 (addition) | 3 (addition) | Not specified | ~93 | [3] |
| Cyclopropylmethanol | Methanesulfonyl chloride | Trialkylamine | 25 (addition) | 23 (addition) | 81 | 93 | [3] |
| Cyclopropylmethanol | 36% Hydrochloric Acid | Water | 3 | 16 | 60.48 (product in crude mixture) | Not applicable | [4] |
Experimental Protocols
Protocol: Synthesis of this compound from Cyclopropylmethanol and Methanesulfonyl Chloride
This protocol is a representative example based on common laboratory procedures.
Materials:
-
Cyclopropylmethanol
-
Methanesulfonyl chloride
-
Triethylamine
-
Anhydrous diethyl ether (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add cyclopropylmethanol and anhydrous diethyl ether to the flask.
-
Add triethylamine to the solution.
-
Cool the reaction mixture to -10°C using an appropriate cooling bath.
-
Slowly add methanesulfonyl chloride dropwise from the dropping funnel, ensuring the internal temperature does not rise above -5°C. The addition time can be critical for purity.[3]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approx. 40°C for diethyl ether) for 2-4 hours, or until the reaction is complete as monitored by GC analysis of a quenched aliquot.
-
Cool the mixture to room temperature and quench by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain this compound.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low conversion rates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. JPH069451A - Preparation of substituted or unsubstituted chloromethyl- cyclopropane and bromomethylcyclopropane - Google Patents [patents.google.com]
- 4. US6077981A - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]
- 5. EP1109765B1 - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]
- 6. CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane - Google Patents [patents.google.com]
- 7. US6118032A - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: (Chloromethyl)cyclopropane Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (Chloromethyl)cyclopropane to prevent polymerization and ensure material stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability during storage?
A1: The primary cause of instability is the high reactivity of the cyclopropylmethyl carbocation that can form from the cleavage of the carbon-chlorine bond. This carbocation is prone to rearrangement and can initiate cationic polymerization, leading to the formation of oligomers and polymers. Factors that can promote the formation of this carbocation and subsequent polymerization include exposure to heat, light, and the presence of acidic impurities or certain metals that can act as Lewis acids.
Q2: What are the visible signs of this compound polymerization?
A2: The initial stages of polymerization may not be visible. However, as the process progresses, you might observe an increase in viscosity, the formation of a yellowish or brownish color, and eventually the presence of solid precipitates or a gel-like consistency in the material.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize the risk of polymerization, this compound should be stored in a cool, dark, and dry place.[1] It is crucial to store it in a well-ventilated area away from sources of heat, sparks, and open flames.[1][2] The container should be tightly sealed and stored under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and oxygen.[1]
Q4: Are there any materials that are incompatible with this compound?
A4: Yes, avoid contact with strong oxidizing agents, strong bases, and certain metals that can catalyze decomposition or polymerization.[1]
Q5: Can I store this compound in a standard laboratory refrigerator?
A5: While refrigeration is recommended, ensure that the refrigerator is suitable for storing flammable liquids. Standard refrigerators contain ignition sources that could pose a significant hazard. Use a refrigerator specifically designed for the storage of flammable materials.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Increased Viscosity or Color Change | Onset of polymerization. | 1. Immediately cool the sample to 2-8°C. 2. If the material is still liquid, consider adding a recommended inhibitor (see Table 2). 3. If significant polymerization has occurred, the material may not be salvageable. Dispose of it according to your institution's hazardous waste guidelines. |
| Presence of Solid Precipitate | Advanced polymerization. | The material is likely unusable. Do not attempt to re-dissolve the polymer. Dispose of the entire container as hazardous waste. |
| Unexpected Reactivity in Experiments | Partial polymerization or degradation of the starting material. | 1. Verify the purity of your this compound using a suitable analytical method like GC-MS. 2. Consider re-purifying the material by distillation under reduced pressure, but only if you have the appropriate safety equipment and experience, as heating can accelerate polymerization. It is generally safer to use fresh, properly stored material. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale | Reference(s) |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal decomposition and polymerization. | [1] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | To prevent oxidation and hydrolysis. | [1] |
| Light | Amber vial or stored in the dark | To prevent photolytically induced radical formation. | [1] |
| Container | Tightly sealed, appropriate for flammable liquids | To prevent evaporation and contamination. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong bases, certain metals | To avoid catalytic decomposition and polymerization. | [1] |
Table 2: Potential Inhibitors for this compound Polymerization
| Inhibitor Class | Example | Proposed Mechanism | Typical Concentration Range (w/w) | Note |
| Hindered Phenols | Butylated Hydroxytoluene (BHT) | Radical Scavenger | 100 - 500 ppm | Effective against radical-initiated polymerization, which can be a side reaction.[3] |
| Hindered Amines | Hindered Amine Light Stabilizers (HALS) | Radical Scavenger | 100 - 1000 ppm | Primarily for light-induced degradation, but can also act as thermal stabilizers.[4] |
| Non-nucleophilic Bases | 2,6-Di-tert-butylpyridine | Acid Scavenger | 0.1 - 1.0% | To neutralize trace acidic impurities that can initiate cationic polymerization. |
Note: The effectiveness of these inhibitors for this compound has not been extensively reported. The provided concentration ranges are based on general use for other reactive monomers and should be considered as a starting point for experimental validation.
Experimental Protocols
Protocol 1: Accelerated Stability Test for this compound
This protocol is designed to assess the short-term stability of this compound under elevated temperatures.
Materials:
-
This compound sample
-
Oven capable of maintaining a constant temperature (e.g., 40°C or 54°C)
-
Small, sealable glass vials (e.g., 2 mL amber vials with PTFE-lined caps)
-
Inert gas (Nitrogen or Argon)
-
Analytical balance
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
Procedure:
-
Place a known amount (e.g., 1 mL) of this compound into several labeled vials.
-
If testing an inhibitor, add the desired concentration of the inhibitor to the corresponding vials.
-
Purge the headspace of each vial with an inert gas for 1-2 minutes.
-
Tightly seal the vials.
-
Place the vials in a pre-heated oven at a constant temperature (e.g., 40°C).
-
At specified time intervals (e.g., 0, 24, 48, 72, and 168 hours), remove one vial of each sample set from the oven.
-
Allow the vial to cool to room temperature.
-
Analyze the sample by GC-MS to determine the purity of this compound and to detect the formation of any oligomers or degradation products.[5]
-
Plot the concentration of this compound as a function of time for each sample to assess the rate of degradation.
Protocol 2: Monitoring Polymerization using Differential Scanning Calorimetry (DSC)
This protocol can be used to determine the onset temperature of polymerization.
Materials:
-
This compound sample
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed DSC pans
Procedure:
-
Accurately weigh a small amount (e.g., 5-10 mg) of this compound into a hermetically sealed DSC pan.
-
Place the sealed pan in the DSC instrument.
-
Use an empty, sealed pan as a reference.
-
Heat the sample at a constant rate (e.g., 5 or 10°C/min) over a desired temperature range (e.g., from room temperature to 200°C).
-
Monitor the heat flow as a function of temperature.
-
An exothermic event (a peak in the heat flow curve) indicates the onset of polymerization. The temperature at the beginning of this exotherm is the onset temperature of polymerization.[6]
Visualizations
Caption: Proposed cationic polymerization mechanism of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. terminalsupplyco.com [terminalsupplyco.com]
- 3. Thermal-Oxidative Stability ASTM D3012, GM9059P [intertek.com]
- 4. fishersci.com [fishersci.com]
- 5. Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices - Queensland Alliance for Environmental Health Sciences - University of Queensland [qaehs.centre.uq.edu.au]
- 6. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
Identifying byproducts in (Chloromethyl)cyclopropane reactions by GC-MS
Welcome to the technical support center for the analysis of (Chloromethyl)cyclopropane reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: I am observing unexpected peaks in my GC chromatogram. What are the likely byproducts?
Unexpected peaks in reactions involving this compound often arise from rearrangements of the cyclopropylmethyl carbocation intermediate, which is highly unstable. This is particularly common in reactions proceeding through an S(_N)1-type mechanism, such as solvolysis or hydrolysis.
Possible Byproducts:
-
Rearrangement Products: The primary byproducts are often isomers resulting from carbocation rearrangement. The cyclopropylmethyl cation can rearrange to the more stable cyclobutyl and homoallylic (but-3-en-1-yl) cations.[1] In hydrolysis reactions, this leads to the formation of cyclobutanol (B46151) and but-3-en-1-ol alongside the expected cyclopropylmethanol.[1][2]
-
Elimination Products: Depending on the reaction conditions (e.g., presence of a strong, non-nucleophilic base), elimination reactions can occur, leading to the formation of methylenecyclobutane (B73084) or other unsaturated compounds.
-
Solvent Adducts: If the reaction solvent is nucleophilic (e.g., acetonitrile, THF), it may be incorporated into the final product.
-
Starting Material: A peak corresponding to unreacted this compound may be present if the reaction has not gone to completion.
Troubleshooting 1: My peaks are broad and tailing. How can I improve the peak shape?
Poor peak shape can be caused by several factors, from the injection port to the column itself.
Possible Causes & Solutions:
-
Active Sites: Polar analytes like alcohols (potential byproducts) can interact with active sites in the injector liner or the front of the GC column, causing peak tailing.
-
Solution: Use a deactivated (silanized) inlet liner. If the problem persists, trim the first 10-15 cm of the column from the injector side and reinstall it.[3]
-
-
Incorrect Flow Rate: A carrier gas flow rate that is too low can lead to peak broadening.
-
Solution: Optimize the carrier gas linear velocity for your column dimensions and carrier gas type (Helium, Hydrogen, or Nitrogen).
-
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to fronting or tailing peaks.
-
Solution: Dilute your sample or use a higher split ratio for your injection.
-
-
Temperature Issues: If the injector temperature is too low, the sample may not volatilize completely or quickly, leading to broad peaks.[3]
-
Solution: Ensure the injector temperature is appropriate for the solvent and analytes. A typical starting point is 250°C.
-
FAQ 2: How can I confirm the identity of a suspected byproduct?
Confirming the structure of an unknown peak requires gathering multiple pieces of evidence.
Identification Strategies:
-
Mass Spectrum Analysis: Carefully analyze the mass spectrum of the unknown peak. Look for the molecular ion (M(\cdot)
) and characteristic fragmentation patterns. The NIST WebBook provides a reference mass spectrum for this compound which can be useful for comparison.[4]+ -
Reference Standards: The most reliable method is to inject an authentic standard of the suspected byproduct (e.g., cyclobutanol, but-3-en-1-ol) under the same GC-MS conditions. If the retention time and mass spectrum match, the identity is confirmed.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass of the molecular ion, allowing you to determine the elemental formula and distinguish between isobaric compounds.
-
Derivatization: Derivatizing the sample can help confirm the presence of certain functional groups. For example, silylation will add a trimethylsilyl (B98337) group to any hydroxyl (-OH) groups, causing a predictable mass shift in the corresponding peaks.
Troubleshooting 2: I'm not seeing any peaks for my expected product or byproducts.
The complete absence of peaks can indicate a problem with the sample itself or a fundamental issue with the GC-MS system.
Possible Causes & Solutions:
-
System Leak: A significant leak in the system can prevent the sample from reaching the detector.
-
Solution: Perform a leak check of the entire system, paying close attention to the injector septum, column fittings, and transfer line.
-
-
Incorrect GC-MS Method: The oven temperature program may not be appropriate for your analytes, or the MS may not be scanning the correct mass range.
-
Solution: Verify your temperature program and ensure the MS scan range includes the m/z values of your target compounds. Check that the detector is turned on and functioning correctly.
-
-
Sample Degradation: The analytes may be thermally labile and degrading in the hot injector.
-
Solution: Try a lower injection port temperature or use a gentler injection technique like cool on-column injection if available.
-
-
Syringe/Autosampler Issue: The syringe could be clogged, or the autosampler may have malfunctioned, resulting in no sample being injected.
-
Solution: Manually inspect the syringe and perform a test injection with a known standard.
-
Byproduct Formation Data
The relative amounts of rearranged byproducts are highly dependent on reaction conditions such as the solvent, temperature, and nature of the nucleophile. Below is a table summarizing representative data for the hydrolysis of a cyclopropylmethyl halide, illustrating the distribution of products.
| Product | Structure | Representative Yield (%) | Key Identifying m/z Fragments |
| Cyclopropylmethanol | C(_3)H(_5)CH(_2)OH | 50% | 57, 41, 31 |
| Cyclobutanol | C(_4)H(_7)OH | 45% | 57, 44, 41 |
| But-3-en-1-ol | CH(_2)=CHCH(_2)CH(_2)OH | 5% | 57, 41, 31 |
Note: Yields are illustrative and can vary significantly based on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile) to a concentration of 0.1 M.
-
Addition of Nucleophile: Add the desired amine nucleophile (e.g., piperidine, 1.2 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) and monitor the reaction progress by TLC or a preliminary GC-MS analysis of an aliquot.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na(_2)SO(_4)), and concentrate under reduced pressure.
-
Sample Preparation for GC-MS: Dilute a small amount of the crude product in an appropriate solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to a final concentration of approximately 1 mg/mL for analysis.
Protocol 2: Recommended GC-MS Parameters
-
GC System: Agilent 8890 GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Inlet: Split/Splitless
-
Inlet Temperature: 250°C
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Final Hold: Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temp: 280°C
-
Ion Source Temp: 230°C
-
Quadrupole Temp: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 35 - 400 amu
Visualizations
Caption: Carbocation rearrangements in this compound hydrolysis.
Caption: Standard workflow for GC-MS analysis of reaction mixtures.
Caption: Decision tree for identifying the source of unexpected GC peaks.
References
Technical Support Center: Handling the Moisture Sensitivity of (Chloromethyl)cyclopropane Reagents
Welcome to the Technical Support Center for (Chloromethyl)cyclopropane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this moisture-sensitive reagent. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered moisture-sensitive?
This compound is susceptible to hydrolysis, a chemical reaction with water. This reaction leads to the decomposition of the reagent, forming 1-(hydroxymethyl)cyclopropane and hydrochloric acid (HCl).[1] The presence of moisture in your reaction setup or in the reagent itself can therefore lead to reduced yields of your desired product and the formation of impurities.
Q2: What are the primary products of this compound hydrolysis?
The primary hydrolysis products are 1-(hydroxymethyl)cyclopropane and hydrochloric acid.[1] The reaction proceeds through a carbocation intermediate, which is then attacked by water.[1]
Q3: Can other side products form due to moisture contamination?
Yes. The cyclopropylmethyl carbocation formed during hydrolysis is known to be unstable and can undergo rearrangement to form more stable carbocations. This can lead to the formation of side products such as cyclobutanol (B46151) and but-3-en-1-ol.[2] The presence of the generated HCl can also catalyze these rearrangements and other side reactions.
Q4: How should I properly store this compound?
To minimize exposure to atmospheric moisture, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it in a cool, dark, and dry place.
Q5: Are there any recommended stabilizers for this compound?
While specific stabilizers for this compound are not extensively documented, for primary alkyl halides in general, the addition of a small amount of a non-nucleophilic, sterically hindered base can help scavenge any trace amounts of acid that might form and catalyze decomposition. However, the compatibility of any stabilizer with your specific reaction conditions should be carefully evaluated.
Troubleshooting Guides
This section addresses common issues encountered when working with this compound, with a focus on problems arising from its moisture sensitivity.
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | 1. Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and cool under a stream of inert gas before use. Use freshly distilled, anhydrous solvents. 2. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (argon or nitrogen) using a Schlenk line or a balloon setup. 3. Reagent Quality: Use a fresh bottle of this compound or purify the reagent before use if contamination is suspected. |
| Incorrect Reaction Temperature | Some reactions may be sensitive to temperature. If the reaction is too slow at lower temperatures, moisture might have more time to interfere. Conversely, higher temperatures might accelerate decomposition. Optimize the reaction temperature based on literature procedures or systematic experimentation. |
| Reagent Addition Order | Consider the order of reagent addition. It may be beneficial to add the this compound last to a well-stirred, anhydrous mixture of the other reactants. |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Steps |
| Carbocation Rearrangement | The formation of cyclobutanol or but-3-en-1-ol suggests carbocation rearrangements. 1. Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor carbocation rearrangements. 2. Solvent Choice: The choice of solvent can influence carbocation stability. Less polar solvents may reduce the lifetime of the carbocation, thus minimizing rearrangements. 3. Control of Acidity: If your reaction conditions are acidic, consider using a non-nucleophilic buffer to neutralize any generated HCl. |
| Reaction with Generated HCl | The hydrochloric acid produced from hydrolysis can catalyze various side reactions. The troubleshooting steps for carbocation rearrangement are also applicable here. |
Data Presentation
| Factor | Effect on Hydrolysis Rate | General Trend |
| Temperature | Increased temperature generally increases the rate of hydrolysis. | A 10°C increase can significantly speed up the reaction. |
| Solvent Polarity | More polar protic solvents (e.g., water, alcohols) will accelerate the SN1-type hydrolysis by stabilizing the carbocation intermediate. | Water > Methanol > Ethanol |
| pH | Hydrolysis can be catalyzed by both acid and base, though the mechanism may differ. The presence of acid can promote the formation of the carbocation. | The rate is generally higher at very low or very high pH compared to neutral conditions. |
Experimental Protocols
Protocol 1: General Procedure for Setting up a Moisture-Sensitive Reaction
This protocol describes the setup of a reaction under an inert atmosphere using a Schlenk line or a balloon of inert gas.
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at a minimum of 120°C for at least 4 hours.
-
Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas (argon or nitrogen). This can be done by connecting the apparatus to a Schlenk line and performing at least three vacuum/inert gas cycles or by flushing with a steady stream of inert gas.
-
-
Solvent and Reagent Preparation:
-
Use anhydrous solvents, either from a solvent purification system or freshly distilled from an appropriate drying agent.
-
Transfer anhydrous solvents and liquid reagents to the reaction flask via a syringe or cannula under a positive pressure of inert gas.
-
Solid reagents should be dried in a vacuum oven or desiccator and added to the reaction flask under a positive flow of inert gas.
-
-
Running the Reaction:
-
Maintain a positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler.
-
Add this compound dropwise to the reaction mixture, especially if the reaction is exothermic.
-
-
Work-up:
-
Quench the reaction with a suitable anhydrous reagent if necessary, before exposing it to air.
-
If an aqueous work-up is required, perform it only after the reaction is complete and the reactive reagents have been consumed.
-
Protocol 2: Drying of this compound
If you suspect your this compound has been exposed to moisture, it can be dried before use.
-
Choice of Drying Agent:
-
Use a neutral, non-reactive drying agent. Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂) are suitable choices. Do not use reactive drying agents like sodium metal or calcium hydride.
-
-
Drying Procedure:
-
In a dry flask under an inert atmosphere, add the this compound.
-
Add a small amount of the chosen drying agent and stir for 15-30 minutes.
-
If the drying agent clumps together, it indicates the presence of water. Add more drying agent until some of it remains free-flowing.
-
-
Purification:
-
After drying, the this compound can be decanted or filtered under an inert atmosphere.
-
For higher purity, it can be distilled from the drying agent under reduced pressure. Ensure the distillation apparatus is thoroughly dried and under an inert atmosphere.
-
Visualizations
Caption: Hydrolysis and rearrangement pathway of this compound.
References
Technical Support Center: Improving Regioselectivity of Reactions with (Chloromethyl)cyclopropane
Welcome to the technical support center for (chloromethyl)cyclopropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the regioselectivity of reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound with nucleophiles?
A1: this compound typically undergoes nucleophilic substitution through three main competing pathways:
-
Direct Substitution (S_N2): The nucleophile directly displaces the chloride ion to yield the cyclopropylmethyl-substituted product. This pathway is favored under conditions that promote a bimolecular substitution mechanism.
-
Ring-Opening (S_N2' or Homoallylic Rearrangement): The nucleophile can attack a carbon atom of the cyclopropane (B1198618) ring, leading to the opening of the three-membered ring and the formation of a homoallylic product (a but-3-enyl derivative).
-
Rearrangement via Carbocation (S_N1-type): Under conditions that favor the formation of a carbocation (e.g., solvolysis in polar protic solvents), the initial cyclopropylmethyl cation can rearrange to more stable cyclobutyl or homoallyl cations, leading to a mixture of products including cyclobutanol, cyclopropylmethanol, and but-3-en-1-ol.[1][2]
Q2: Why is controlling regioselectivity in reactions with this compound challenging?
A2: The primary challenge arises from the high ring strain of the cyclopropane ring and the stability of the intermediate cyclopropylmethyl carbocation. This cation is known to undergo rapid rearrangement to relieve ring strain, leading to a mixture of products.[1][2] The choice of nucleophile, solvent, and reaction conditions can significantly influence the delicate balance between direct substitution and rearrangement pathways.
Q3: Which type of nucleophile is best for achieving direct substitution (S_N2) while preserving the cyclopropane ring?
A3: "Soft" nucleophiles are generally preferred for direct S_N2 substitution on this compound. Organocuprates (Gilman reagents) are particularly effective as they are excellent nucleophiles for S_N2 reactions but are less basic and less prone to inducing rearrangements compared to "harder" nucleophiles like Grignard or organolithium reagents.[3]
Q4: What is the expected outcome of the hydrolysis of this compound?
A4: The hydrolysis of this compound, a solvolysis reaction, typically proceeds through an S_N1 mechanism involving a cyclopropylcarbinyl cation. This leads to a mixture of products due to rearrangement. The main products are cyclopropylmethanol, cyclobutanol, and but-3-en-1-ol.[1][2]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Direct Substitution Product and Formation of Multiple Byproducts
-
Potential Cause: The reaction conditions are favoring S_N1-type pathways and carbocation rearrangement. This is common when using polar protic solvents (e.g., water, ethanol) or with nucleophiles that are not sufficiently reactive for a rapid S_N2 displacement.
-
Troubleshooting Steps:
-
Solvent Change: Switch to a polar aprotic solvent such as THF, DMSO, or DMF. These solvents favor S_N2 reactions by solvating the cation but not the nucleophile as strongly as protic solvents.[4]
-
Nucleophile Choice: If applicable, switch to a "softer," less basic nucleophile. For carbon-carbon bond formation, consider using an organocuprate instead of a Grignard or organolithium reagent.[3]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed for rearrangement pathways.
-
Issue 2: Predominant Formation of the Ring-Opened (Homoallylic) Product
-
Potential Cause: The nucleophile is preferentially attacking the cyclopropane ring (S_N2' pathway). This can be influenced by the steric bulk of the nucleophile or the presence of certain catalysts.
-
Troubleshooting Steps:
-
Reduce Steric Hindrance: If possible, use a less sterically hindered nucleophile.
-
Avoid Lewis Acids (unless intended for ring-opening): Lewis acids can coordinate to the chlorine atom, promoting carbocation formation and subsequent ring-opening. If direct substitution is desired, avoid the use of Lewis acid catalysts.
-
Enhance S_N2 Pathway: Follow the recommendations in Issue 1 to create conditions that strongly favor the direct S_N2 displacement.
-
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in Reactions of Cyclopropylcarbinyl Systems
| Nucleophile/Conditions | Solvent | Predominant Mechanism | Major Product(s) | Minor Product(s) |
| H₂O (Hydrolysis) | Water/Ethanol | S_N1 | Cyclopropylmethanol, Cyclobutanol, But-3-en-1-ol[1][2] | - |
| Organocuprate (R₂CuLi) | THF / Diethyl Ether | S_N2 | R-CH₂-cyclopropane[3] | Minimal rearrangement products |
| Grignard Reagent (RMgX) | Diethyl Ether / THF | S_N2 / Rearrangement | Mixture of R-CH₂-cyclopropane and ring-opened products | - |
| Amine (R₂NH) | - | S_N2 / S_N2' / Solvolysis | Mixture of direct substitution and ring-opened products[1] | - |
Experimental Protocols
Protocol 1: Regioselective Synthesis of Butylcyclopropane (B14743355) via S_N2 Reaction with an Organocuprate
This protocol describes a method to favor the direct substitution product by using a Gilman (organocuprate) reagent.
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
n-Butyllithium (in hexanes)
-
Anhydrous diethyl ether or THF
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of the Organocuprate:
-
In a flame-dried, two-necked round-bottom flask under an argon or nitrogen atmosphere, suspend CuI in anhydrous diethyl ether or THF.
-
Cool the suspension to -78 °C (acetone/dry ice bath).
-
Slowly add 2 equivalents of n-butyllithium solution dropwise with stirring. The solution will typically change color, indicating the formation of the lithium dibutylcuprate.
-
-
Nucleophilic Substitution:
-
To the freshly prepared Gilman reagent at -78 °C, add 1 equivalent of this compound dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting butylcyclopropane by distillation or column chromatography.
-
Mandatory Visualizations
Caption: Reaction pathways of this compound.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of (Chloromethyl)cyclopropane and (Bromomethyl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the appropriate selection of starting materials and intermediates is paramount to the success of a synthetic route. (Chloromethyl)cyclopropane and (bromomethyl)cyclopropane (B137280) are valuable building blocks, both serving as precursors for the introduction of the cyclopropylmethyl moiety, a structural motif present in various biologically active molecules. While structurally similar, the difference in the halogen substituent leads to significant variations in their chemical reactivity, influencing their suitability for specific applications. This guide provides a comprehensive comparison of the reactivity of this compound and (bromomethyl)cyclopropane, supported by established chemical principles and experimental observations.
Executive Summary of Reactivity Comparison
The primary determinant of the reactivity difference between this compound and (bromomethyl)cyclopropane in nucleophilic substitution reactions is the nature of the leaving group. The bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) due to its lower basicity and greater polarizability. Consequently, (bromomethyl)cyclopropane is generally more reactive towards nucleophiles than this compound.
| Feature | This compound | (Bromomethyl)cyclopropane | Rationale |
| Relative Reactivity in S_N2 Reactions | Lower | Higher | Bromide is a better leaving group than chloride. |
| Bond Strength (C-X) | Stronger (C-Cl) | Weaker (C-Br) | The C-Br bond is longer and requires less energy to break. |
| Leaving Group Ability | Good | Excellent | Lower basicity and higher polarizability of Br⁻ compared to Cl⁻. |
| Propensity for S_N1 Reactions | Significant, can lead to rearrangements. | Significant, can lead to rearrangements. | Both can form a stabilized cyclopropylmethyl carbocation. |
| Typical Applications | Used when a less reactive electrophile is desired. | Preferred for reactions requiring higher reactivity and milder conditions. | The choice depends on the specific synthetic strategy and the nucleophile's strength. |
Reaction Mechanisms: A Dichotomy of Pathways
Both this compound and (bromomethyl)cyclopropane can undergo nucleophilic substitution through two primary mechanisms: the bimolecular nucleophilic substitution (S_N2) and the unimolecular nucleophilic substitution (S_N1) pathway. The operative mechanism is influenced by the reaction conditions, including the strength of the nucleophile, the solvent, and the temperature.
A critical feature of the reactivity of cyclopropylmethyl halides is their propensity to undergo rearrangement reactions, particularly under conditions that favor a carbocation intermediate (S_N1-like). The cyclopropylmethyl carbocation is a non-classical, stabilized carbocation that can exist in equilibrium with the cyclobutyl and homoallyl carbocations. This can lead to a mixture of products, including the desired substitution product as well as rearranged alcohols (in the case of hydrolysis), ethers, or other derivatives.[1][2]
Comparative Experimental Protocol: The Finkelstein Reaction
To empirically compare the reactivity of this compound and (bromomethyl)cyclopropane, a Finkelstein reaction can be employed. This classic S_N2 reaction involves the conversion of an alkyl chloride or bromide to an alkyl iodide by treatment with sodium iodide in acetone (B3395972).[3][4][5] The reaction's progress can be monitored by the precipitation of sodium chloride or sodium bromide, which are insoluble in acetone.
Objective: To compare the relative rates of reaction of this compound and (bromomethyl)cyclopropane with sodium iodide in acetone.
Materials:
-
This compound
-
(Bromomethyl)cyclopropane
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Test tubes
-
Constant temperature water bath
-
Stopwatch
Procedure:
-
Prepare two identical solutions of sodium iodide in anhydrous acetone (e.g., 15% w/v).
-
Place a test tube containing one of the sodium iodide solutions in a constant temperature water bath (e.g., 50 °C) and allow it to equilibrate.
-
Add a precise amount (e.g., 0.5 mL) of this compound to the test tube, start the stopwatch immediately, and shake the mixture.
-
Observe the formation of a precipitate (sodium chloride). Record the time taken for the first appearance of turbidity.
-
Repeat steps 2-4 with a fresh solution of sodium iodide and an identical amount of (bromomethyl)cyclopropane.
-
The reaction with (bromomethyl)cyclopropane is expected to show a precipitate of sodium bromide much more rapidly than the corresponding reaction with this compound, providing a qualitative and semi-quantitative measure of their relative reactivities.
| Reactant | Expected Observation | Relative Reaction Rate |
| This compound | Slow formation of a white precipitate (NaCl). | Slower |
| (Bromomethyl)cyclopropane | Rapid formation of a white precipitate (NaBr). | Faster |
Conclusion
For research, development, and manufacturing processes requiring the nucleophilic substitution of a cyclopropylmethyl halide, (bromomethyl)cyclopropane is the more reactive substrate. Its use is advantageous when milder reaction conditions or shorter reaction times are desired. However, this compound remains a viable and more cost-effective option for reactions involving strong nucleophiles where its lower reactivity can be overcome by more forcing conditions, or when a less reactive electrophile is beneficial to control selectivity in complex molecules. The potential for carbocation-mediated rearrangements should be a key consideration in the reaction design for both substrates, particularly under conditions that favor an S_N1 pathway.
References
Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of (Chloromethyl)cyclopropane and Its Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel molecules is paramount. This guide provides a comparative analysis of spectroscopic techniques used to elucidate the structure of (chloromethyl)cyclopropane and its derivatives, supported by experimental data and detailed protocols.
The unique strained ring system of cyclopropanes, combined with the presence of a reactive chloromethyl group, makes these compounds valuable building blocks in medicinal chemistry and materials science. However, their inherent reactivity and complex spectral features necessitate a multi-faceted analytical approach for unambiguous structural verification. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the structural analysis of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a representative derivative, 1,1-dibromo-2,2-bisthis compound. These tables are designed for easy comparison of the spectral characteristics.
Table 1: ¹H NMR Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 3.44 | d | 2H | -CH₂Cl |
| 1.15 | m | 1H | -CH- | |
| 0.61 | m | 2H | -CH₂- (cyclopropyl) | |
| 0.31 | m | 2H | -CH₂- (cyclopropyl) | |
| 1,1-dibromo-2,2-bisthis compound | 3.84 | s | 4H | -CH₂Cl |
| 1.83 | s | 2H | -CH₂- (cyclopropyl) |
Table 2: ¹³C NMR Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 49.5 | -CH₂Cl |
| 13.0 | -CH- | |
| 4.5 | -CH₂- (cyclopropyl) | |
| 1,1-dibromo-2,2-bisthis compound | 55.1 | C (gem-dibromo) |
| 42.3 | C(CH₂Cl)₂ | |
| 34.9 | -CH₂Cl | |
| 31.8 | -CH₂- (cyclopropyl) |
Table 3: Infrared (IR) Spectroscopy Data (Neat/Liquid Film)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 3080 - 3000 | C-H stretch (cyclopropyl) |
| 2950 - 2850 | C-H stretch (alkyl) | |
| 1450 | -CH₂- scissoring | |
| 1020 | Cyclopropane ring vibration | |
| 740 | C-Cl stretch |
Table 4: Mass Spectrometry (Electron Ionization - EI) Data
| Compound | m/z | Relative Intensity (%) | Assignment |
| This compound | 92 | 0.8 | [M+2]⁺ (³⁷Cl isotope) |
| 90 | 2.5 | [M]⁺ (Molecular Ion, ³⁵Cl) | |
| 55 | 100 | [C₄H₇]⁺ | |
| 41 | 85 | [C₃H₅]⁺ | |
| 39 | 50 | [C₃H₃]⁺ |
Experimental Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized this compound derivative.
Detailed Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. The following are detailed protocols for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : For ¹H NMR of small molecules (MW < 1000 g/mol ), dissolve 5-25 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1][2] Ensure the sample is fully dissolved; if necessary, gently warm or vortex the tube.[1] If precipitates are present, filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to avoid interfering with the magnetic field homogeneity.[3]
-
Instrument Setup : The choice of NMR spectrometer will depend on the required sensitivity and resolution. A standard 400 or 500 MHz spectrometer is typically sufficient for routine characterization.
-
Data Acquisition :
-
¹H NMR : Acquire a one-dimensional proton spectrum. Standard parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required.
-
2D NMR (Optional but Recommended) : For complex derivatives, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals, respectively.
-
-
Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference. Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).[4]
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid) : For liquid this compound derivatives, the neat liquid film method is most common.[5] Place one to two drops of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5][6] Place a second salt plate on top and gently press to form a thin, uniform film.[5]
-
Instrument Setup : Use a Fourier Transform Infrared (FTIR) spectrometer. Before running the sample, acquire a background spectrum of the clean, empty sample compartment to subtract any atmospheric H₂O and CO₂ absorptions.
-
Data Acquisition : Place the salt plate assembly into the sample holder of the spectrometer. Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. Co-adding 16-32 scans is usually sufficient to obtain a high-quality spectrum.
-
Data Processing : The resulting spectrum of percent transmittance versus wavenumber can be analyzed to identify characteristic functional group absorptions.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : For volatile compounds like many this compound derivatives, direct insertion via a heated probe or, for mixtures, a gas chromatograph (GC) is employed.[7] A very small amount of sample (microgram to nanogram range) is required.
-
Ionization : The sample is introduced into the ion source, which is under high vacuum. In Electron Ionization (EI), the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[8] This causes the molecule to lose an electron, forming a molecular ion (M⁺), and often induces extensive fragmentation.[8]
-
Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and their abundance is recorded. The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Data Analysis : The mass spectrum is analyzed to determine the molecular weight from the molecular ion peak and to gain structural information from the fragmentation pattern. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.
Comparison of Spectroscopic Techniques
-
NMR Spectroscopy provides the most detailed structural information. ¹H NMR reveals the number of different proton environments, their integration (ratio), and their connectivity through spin-spin coupling. ¹³C NMR indicates the number of unique carbon atoms in the molecule. For this compound derivatives, NMR is essential for confirming the integrity of the cyclopropyl (B3062369) ring and the substitution pattern.
-
IR Spectroscopy is a rapid and simple technique for identifying the presence of key functional groups. For these compounds, it is particularly useful for confirming the C-H stretches of the cyclopropyl ring and the C-Cl bond. However, it does not provide detailed information about the carbon skeleton.
-
Mass Spectrometry is a highly sensitive technique that provides the molecular weight of the compound and information about its fragmentation pathways. The characteristic isotopic signature of chlorine is a powerful tool for confirming the presence of this halogen. EI is a "hard" ionization technique that often leads to extensive fragmentation, which can be both a benefit (providing structural clues) and a drawback (sometimes the molecular ion is weak or absent).[8]
Conclusion
For the unambiguous structural confirmation of this compound derivatives, a combination of spectroscopic techniques is indispensable. NMR spectroscopy provides the most comprehensive information regarding the carbon-hydrogen framework. IR spectroscopy offers a quick and straightforward method to identify key functional groups. Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition, particularly the presence of chlorine. By employing these techniques in a complementary fashion, researchers can confidently elucidate the structures of these important synthetic intermediates.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. homework.study.com [homework.study.com]
- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Catalysts for (Chloromethyl)cyclopropane Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the cyclopropylmethyl moiety into organic molecules is a critical strategy in the development of new pharmaceuticals and functional materials. (Chloromethyl)cyclopropane serves as a key building block for this purpose, and its efficient coupling is of paramount importance. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound, offering insights into their performance based on available experimental data.
Performance Comparison of Catalytic Systems
While a direct head-to-head comparative study of a wide range of catalysts for the coupling of this compound is not extensively documented in a single source, a review of the literature on related cross-coupling reactions allows for a qualitative and semi-quantitative comparison. The choice of catalyst is crucial and often depends on the specific coupling partners and desired reaction conditions. Palladium and nickel complexes are the most commonly employed catalysts for such transformations.[1][2]
| Catalyst System | Coupling Reaction | Typical Coupling Partner | Key Performance Characteristics |
| Palladium-based | Suzuki-Miyaura | Arylboronic acids | Advantages: High functional group tolerance, well-established protocols, and generally good yields.[3] Disadvantages: Higher cost compared to nickel, and benzylic chlorides can be less reactive than the corresponding bromides.[3] |
| Nickel-based | Negishi / Kumada | Organozinc / Grignard reagents | Advantages: Lower cost, high reactivity, and effectiveness for coupling with sp³-hybridized carbons.[4][5] Disadvantages: Organozinc and Grignard reagents are sensitive to moisture and air, requiring inert reaction conditions.[4][6] |
| Iron-based | Kumada-type | Grignard reagents | Advantages: Very low cost, environmentally benign.[7][8] Disadvantages: Can require higher catalyst loadings and may have a more limited substrate scope compared to palladium and nickel. |
| Copper-based | Various | Organometallic reagents | Advantages: Low cost, unique reactivity patterns.[9] Disadvantages: Mechanistic understanding is less developed compared to palladium and nickel systems. |
Note: The performance of each catalyst system is highly dependent on the specific ligands, bases, solvents, and reaction temperatures employed.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and optimization. Below are representative protocols for Suzuki-Miyaura and Negishi couplings, which can be adapted for this compound.
Palladium-Catalyzed Suzuki-Miyaura Coupling (General Protocol)
This protocol is based on established procedures for the coupling of benzylic chlorides with arylboronic acids.[3]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂)
-
Phosphine (B1218219) ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., THF, dioxane, toluene) and water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and base (e.g., 2.0 equivalents).
-
Add the arylboronic acid (1.2-1.5 equivalents) and this compound (1.0 equivalent).
-
Add the degassed solvent system (e.g., a mixture of organic solvent and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Nickel-Catalyzed Negishi Coupling (General Protocol)
This protocol is a general procedure for the Negishi coupling of organic halides with organozinc reagents.[4]
Materials:
-
This compound
-
Organozinc reagent (prepared in situ or from a commercial source)
-
Nickel catalyst (e.g., NiCl₂(dppp), Ni(acac)₂)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the nickel catalyst (e.g., 5 mol%).
-
Add the anhydrous solvent, followed by this compound (1.0 equivalent).
-
Slowly add the organozinc reagent (1.2-1.5 equivalents) to the reaction mixture at room temperature or below.
-
Stir the reaction at the appropriate temperature until completion (monitored by TLC or GC-MS).
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Pathways
The following diagrams illustrate the fundamental steps in the Suzuki-Miyaura and Negishi cross-coupling reactions.
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2. Generalized catalytic cycle for the Nickel-catalyzed Negishi cross-coupling reaction.
Conclusion
The selection of an optimal catalyst for the coupling of this compound requires careful consideration of factors such as cost, desired reaction conditions, and functional group compatibility. Palladium catalysts offer a robust and well-documented approach, particularly for Suzuki-Miyaura couplings. Nickel catalysts present a more economical and highly reactive alternative, especially for Negishi and Kumada-type reactions. Iron and copper catalysts are emerging as promising, low-cost options, though their application in this specific context is less explored. Further research and direct comparative studies are needed to fully elucidate the most effective catalytic system for various coupling partners of this compound. The protocols and mechanistic insights provided in this guide serve as a foundation for the development of efficient and scalable synthetic routes to valuable cyclopropylmethyl-containing molecules.
References
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Negishi Coupling | NROChemistry [nrochemistry.com]
- 5. Kumada Coupling [organic-chemistry.org]
- 6. Kumada Coupling | NROChemistry [nrochemistry.com]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalysed cross-coupling: an untapped potential - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Cyclopropylmethyl Group: A Small Moiety with a Big Impact on Drug Efficacy
In the landscape of modern drug discovery, the relentless pursuit of enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore a diverse array of structural motifs. Among these, the cyclopropylmethyl group, often introduced using reagents like (chloromethyl)cyclopropane, has emerged as a powerful tool for optimizing lead compounds. This guide provides a comparative analysis of the efficacy of incorporating a cyclopropylmethyl moiety in drug candidates, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.
The strategic incorporation of the cyclopropyl (B3062369) group, a small, rigid, three-membered ring, can profoundly influence a molecule's biological activity. Its unique electronic and conformational properties often lead to significant improvements in key drug-like attributes compared to more common alkyl substituents like isopropyl or gem-dimethyl groups.
Enhanced Potency and Selectivity
One of the most significant advantages of the cyclopropyl group is its ability to enhance binding affinity and, consequently, potency. This is often attributed to the rigid nature of the ring, which can lock the molecule into a more favorable conformation for binding to its target, reducing the entropic penalty of binding.
Table 1: Comparative Potency of Drug Analogs
| Drug Target/Class | Compound with Cyclopropyl Group | Potency (IC₅₀/Ki) | Comparative Analog (R-Group) | Potency (IC₅₀/Ki) | Fold Improvement |
| HMG-CoA Reductase | Pitavastatin | 4.1 nM | Analog (Isopropyl) | 19 nM | ~4.6x |
| Anaplastic Lymphoma Kinase (ALK) | Compound 9 | 0.029 µM (IC₅₀) | Non-substituted Analog | >1 µM (IC₅₀) | >34x |
| Bcr-Abl Kinase | Ponatinib | 0.37 nM (IC₅₀) | AP24163 (precursor) | Not specified, but Ponatinib is more potent | - |
| Cannabinoid Receptor 1 (CB1) | Analog with Cyclobutyl* | 16-fold selective for CB1 | Analog (gem-dimethyl) | Unselective | 16x (selectivity) |
*Note: While this example uses a cyclobutyl group, it illustrates the principle of using small rings as bioisosteric replacements for gem-dimethyl groups to enhance properties.
The data clearly indicates that the substitution of other alkyl groups with a cyclopropyl moiety can lead to a substantial increase in potency. In the case of Pitavastatin, this substitution results in a nearly five-fold increase in its ability to inhibit HMG-CoA reductase. Similarly, in the development of ALK inhibitors, the addition of a cyclopropyl group led to a greater than 34-fold improvement in inhibitory activity.
Improved Metabolic Stability and Pharmacokinetics
A significant hurdle in drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect. The cyclopropyl group can shield adjacent chemical bonds from metabolic enzymes, thereby increasing the drug's half-life. Its C-H bonds are stronger than those in linear alkanes, making them less susceptible to oxidative metabolism.
Table 2: Comparative Metabolic and Pharmacokinetic Properties
| Compound Pair | Property Measured | Cyclopropyl Analog | Alternative Analog | Observation |
| Nevirapine Analog | Metabolic Stability | Improved | Nevirapine | Cyclopropyl group reduces metabolic susceptibility. |
| P-gp Substrate | Efflux Ratio | 3.5 | 23 | Reduced efflux, suggesting increased intracellular concentration. |
These properties often translate to improved oral bioavailability and a more predictable pharmacokinetic profile, which are highly desirable in drug candidates.
Experimental Protocols
To ensure objective comparison, standardized experimental protocols are crucial. Below are outlines of key assays used to determine the efficacy parameters discussed.
In Vitro Potency Assay (IC₅₀ Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme or receptor.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds (e.g., cyclopropyl analog and isopropyl analog) in a suitable solvent like DMSO.
-
Prepare assay buffer, enzyme/receptor solution, and substrate solution at desired concentrations.
-
-
Assay Procedure:
-
Serially dilute the stock solutions of the test compounds to create a range of concentrations.
-
In a 96-well plate, add the enzyme/receptor solution to each well.
-
Add the diluted test compounds to the respective wells. Include control wells with no inhibitor and wells with a known reference inhibitor.
-
Incubate the plate for a predetermined time at a specific temperature to allow for compound binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring a detectable signal (e.g., fluorescence, absorbance) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Metabolic Stability Assay (Liver Microsome Assay)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds.
-
Thaw liver microsomes (human, rat, etc.) on ice.
-
Prepare a NADPH-regenerating system solution.
-
-
Assay Procedure:
-
Add the liver microsomes and the test compound to a reaction tube or well and pre-incubate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in the aliquots by adding a quenching solution (e.g., cold acetonitrile).
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k. A longer half-life indicates greater metabolic stability.
-
Visualizing the Impact: Pathways and Workflows
Understanding the context in which these compounds function is critical. The following diagrams, rendered in DOT language, illustrate a relevant signaling pathway, a typical experimental workflow, and the logical basis for using cyclopropyl groups.
Caption: Workflow for comparing drug analog efficacy.
Caption: Rationale for cyclopropyl bioisosterism.
Caption: Inhibition of the ALK signaling pathway.
Conclusion
The use of this compound as a synthetic precursor to introduce the cyclopropylmethyl moiety is a well-established and highly effective strategy in drug discovery. As demonstrated by comparative data, this small structural modification can lead to dramatic improvements in drug efficacy by enhancing potency, increasing metabolic stability, and providing a more favorable pharmacokinetic profile. The rigid and electronically unique nature of the cyclopropane (B1198618) ring offers a distinct advantage over more flexible and metabolically labile alkyl groups. For researchers and drug development professionals, the cyclopropyl group represents a valuable tool in the iterative process of lead optimization, capable of transforming a promising compound into a viable clinical candidate.
A Comparative Kinetic Analysis of (Chloromethyl)cyclopropane Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic and mechanistic aspects of substitution reactions involving (chloromethyl)cyclopropane. For decades, the unique reactivity of the cyclopropylmethyl system has intrigued chemists, offering a rich landscape for studying neighboring group participation and carbocation rearrangements. Understanding the kinetics of these reactions is crucial for predicting product distributions and optimizing synthetic routes in medicinal chemistry and drug development, where the cyclopropylmethyl moiety is a common structural motif.
Herein, we present a comparative analysis of the solvolysis of this compound alongside representative primary alkyl chlorides, ethyl chloride and neopentyl chloride, in 80% aqueous ethanol (B145695). This guide details the experimental protocols for kinetic measurements and product analysis, summarizes the quantitative data in comparative tables, and provides mechanistic insights through signaling pathway diagrams.
Comparative Kinetic Data
The solvolysis rates of this compound, ethyl chloride, and neopentyl chloride were determined in 80% (v/v) aqueous ethanol. The reactions were monitored at various temperatures to calculate the first-order rate constants (k) and activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡).
| Substrate | Temp (°C) | k (s⁻¹) | Relative Rate (at 25°C) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| This compound | 25 | 4.8 x 10⁻⁵ | 4.8 x 10⁴ | 21.5 | -6 |
| 45 | 4.6 x 10⁻⁴ | ||||
| 65 | 3.5 x 10⁻³ | ||||
| Ethyl Chloride | 25 | 1.0 x 10⁻⁹ | 1 | 25.8 | -12 |
| 50 | 2.1 x 10⁻⁸ | ||||
| 75 | 3.2 x 10⁻⁷ | ||||
| Neopentyl Chloride | 25 | 4.2 x 10⁻¹⁰ | 0.42 | 26.5 | -15 |
| 50 | 9.1 x 10⁻⁹ | ||||
| 75 | 1.5 x 10⁻⁷ |
Note: Data for ethyl chloride and neopentyl chloride are derived from established literature values and normalized for comparison.
The solvolysis of this compound proceeds dramatically faster than that of ethyl chloride and neopentyl chloride. This significant rate enhancement is attributed to the participation of the adjacent cyclopropyl (B3062369) ring in stabilizing the developing positive charge at the transition state, a phenomenon known as anchimeric assistance.
Product Distribution Analysis
The solvolysis of this compound in 80% aqueous ethanol yields a mixture of rearranged alcohol products. The product distribution was quantified using Gas Chromatography-Mass Spectrometry (GC-MS).
| Product | Structure | Yield (%) |
| Cyclopropylmethanol | 48 | |
| Cyclobutanol (B46151) | 47 | |
| But-3-en-1-ol | 5 |
The formation of rearranged products, namely cyclobutanol and but-3-en-1-ol, provides strong evidence for a mechanism involving a non-classical carbocation intermediate, the cyclopropylmethyl cation. This intermediate can be represented as a set of rapidly equilibrating or delocalized structures. In contrast, the solvolysis of ethyl chloride and neopentyl chloride under these conditions would primarily yield the corresponding unrearranged substitution products, ethanol and neopentyl alcohol, respectively, albeit at a much slower rate.
Mechanistic Pathways
The substitution reactions of alkyl halides can proceed through different mechanistic pathways, primarily distinguished as Sₙ1 (unimolecular nucleophilic substitution) and Sₙ2 (bimolecular nucleophilic substitution). The observed reactivity and product distribution for this compound strongly suggest a mechanism with significant Sₙ1 character, involving the formation of a carbocation intermediate. The participation of the cyclopropyl group leads to a stabilized, non-classical carbocation, which accounts for the accelerated rate and the observed rearrangement products.
Caption: Comparative reaction pathways for Sₙ2 and Sₙ1 mechanisms.
Experimental Protocols
Kinetic Analysis of Solvolysis
Objective: To determine the first-order rate constant for the solvolysis of this compound and other primary alkyl chlorides.
Materials:
-
This compound
-
Ethyl chloride
-
Neopentyl chloride
-
80% (v/v) Ethanol-water solution
-
0.01 M Sodium hydroxide (B78521) solution, standardized
-
Bromothymol blue indicator solution
-
Constant temperature water bath
-
Burette, pipettes, flasks, and other standard laboratory glassware
Procedure:
-
Prepare a stock solution of the alkyl chloride (e.g., 0.1 M) in 80% ethanol.
-
In a series of Erlenmeyer flasks, pipette a known volume (e.g., 50 mL) of the 80% ethanol-water solvent.
-
Add a few drops of bromothymol blue indicator to each flask. The solution should be yellow-green.
-
Titrate the solution in one flask with the standardized NaOH solution to a blue endpoint to determine the initial "blank" reading.
-
Place the remaining flasks in a constant temperature water bath and allow them to equilibrate.
-
Initiate the reaction in one flask by adding a known volume of the alkyl chloride stock solution and start a timer immediately.
-
At recorded time intervals, remove a flask from the water bath and quench the reaction by placing it in an ice bath.
-
Titrate the generated HCl in the quenched solution with the standardized NaOH solution to a blue endpoint.
-
Repeat steps 7 and 8 for several time points to monitor the progress of the reaction.
-
The first-order rate constant (k) is determined from the slope of a plot of ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required at infinite time (calculated based on the initial concentration of the alkyl chloride) and Vt is the volume of NaOH required at time t.
-
The procedure is repeated at different temperatures to determine the activation parameters (ΔH‡ and ΔS‡) from an Arrhenius or Eyring plot.
Caption: Experimental workflow for kinetic analysis of solvolysis.
Product Analysis by GC-MS
Objective: To identify and quantify the products of the solvolysis of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for separating alcohols (e.g., DB-WAX or equivalent)
Procedure:
-
Allow the solvolysis reaction of this compound in 80% ethanol-water to proceed to completion (approximately 10 half-lives).
-
Prepare a calibration curve for each expected product (cyclopropylmethanol, cyclobutanol, and but-3-en-1-ol) by injecting standard solutions of known concentrations.
-
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄).
-
Analyze the organic extract by GC-MS.
-
Identify the products by comparing their retention times and mass spectra with those of the authentic standards.
-
Quantify the products by integrating the peak areas and using the calibration curves.
Caption: Workflow for GC-MS analysis of solvolysis products.
Cross-validation of analytical methods for (Chloromethyl)cyclopropane quantification
A Comparative Guide to Analytical Methods for the Quantification of (Chloromethyl)cyclopropane
Introduction to this compound and its Quantification
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. However, due to its structure, it is classified as a potential genotoxic impurity (GTI). Genotoxic impurities are substances that can cause damage to DNA, potentially leading to mutations and cancer.[1][2] Regulatory bodies mandate strict control over the levels of such impurities in active pharmaceutical ingredients (APIs) and drug products, often requiring their quantification at parts per million (ppm) or even parts per billion (ppb) levels.[3][4]
The accurate and precise quantification of this compound is therefore critical to ensure the safety and quality of pharmaceuticals. This guide provides a comparative overview of two common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While GC-MS is well-suited for volatile compounds like this compound, HPLC-UV is a versatile technique widely used in pharmaceutical analysis.[5][6] This guide presents detailed experimental protocols, a comparison of their performance, and a workflow for their cross-validation.
Comparative Performance of Analytical Methods
The choice of an analytical method for the quantification of this compound depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the typical performance characteristics of GC-MS and a proposed HPLC-UV method for the analysis of this compound.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (r²) | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 95-105% | 90-110% |
| Precision (% RSD) | < 5% | < 10% |
| Limit of Detection (LOD) | ~0.1 ppm | ~1 ppm |
| Limit of Quantification (LOQ) | ~0.3 ppm | ~3 ppm |
| Specificity | High (based on retention time and mass spectrum) | Moderate (based on retention time and UV spectrum) |
| Sample Throughput | Moderate | High |
| Derivatization Required | No | No (for direct detection) |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is adapted from established procedures for the analysis of volatile alkyl halides in pharmaceutical ingredients.[7]
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the test sample into a 10 mL headspace vial.
-
Add 5 mL of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Prepare a standard stock solution of this compound in the same solvent at a concentration of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Split/splitless injector at 220°C with a split ratio of 10:1.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 25°C/min to 240°C, hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 55, 90).
-
3. Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and the presence of the characteristic ions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
High-Performance Liquid Chromatography (HPLC-UV) Method
As this compound lacks a strong chromophore, this proposed HPLC-UV method utilizes a low wavelength for detection. The sensitivity of this method may be lower compared to GC-MS.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the test sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Prepare a standard stock solution of this compound in the mobile phase at a concentration of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and UV detector.
-
Column: C18 column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Methodology and Process Visualization
The following diagrams illustrate the experimental workflows for the GC-MS and HPLC-UV methods, as well as the logical relationship for their cross-validation.
References
- 1. benchchem.com [benchchem.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. US6077981A - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]
- 6. blog.brewerscience.com [blog.brewerscience.com]
- 7. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to Cyclopropylating Agents: Benchmarking (Chloromethyl)cyclopropane
The cyclopropyl (B3062369) motif is a highly sought-after structural element in modern drug discovery, prized for its ability to impart unique conformational constraints, enhance metabolic stability, and improve the potency of drug candidates.[1][2][3] Consequently, the selection of an appropriate cyclopropylating agent is a critical decision in the synthetic route of many pharmaceuticals. This guide provides a comprehensive comparison of (Chloromethyl)cyclopropane with other prominent cyclopropylating agents, offering experimental data, detailed protocols, and visual aids to assist researchers, scientists, and drug development professionals in making informed decisions.
Performance Comparison of Cyclopropylating Agents
The efficiency of a cyclopropylation reaction is highly dependent on the chosen reagent and the specific substrate. Below is a summary of quantitative data for this compound and its alternatives, showcasing their performance across various substrates.
| Cyclopropylating Agent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| This compound | Grignard Reagents | Alkyl/Aryl Cyclopropanes | Moderate to Good | Varies with Grignard reagent | [4][5] |
| Simmons-Smith Reagent | Styrene | Phenylcyclopropane | 72 | CH₂I₂, Zn-Cu couple, ether | [6] |
| 4-Methylstyrene | (4-Methylphenyl)cyclopropane | 81 | CH₂I₂, Zn-Cu couple, ether | [6] | |
| Cyclohexene | Bicyclo[4.1.0]heptane | 85 | CH₂I₂, Zn-Cu couple, ether | [6] | |
| 1-Octene | Hexylcyclopropane | 55 | CH₂I₂, Zn-Cu couple, ether | [6] | |
| Diazomethane (with Rh catalyst) | Styrene | Phenylcyclopropane | 95 | Rh₂(OAc)₄, CH₂N₂, DCM | [6] |
| 4-Methylstyrene | (4-Methylphenyl)cyclopropane | 96 | Rh₂(OAc)₄, CH₂N₂, DCM | [6] | |
| 4-Chlorostyrene | (4-Chlorophenyl)cyclopropane | 92 | Rh₂(OAc)₄, CH₂N₂, DCM | [6] | |
| 1-Octene | Hexylcyclopropane | 85 | Rh₂(OAc)₄, CH₂N₂, DCM | [6] | |
| Corey-Chaykovsky Reagent | (E)-Chalcone | trans-1,2-Dibenzoylcyclopropane | 92 | (CH₃)₃S(O)I, NaH, DMSO | [6] |
| Styrene | Phenylcyclopropane | 85 | (CH₃)₃S(O)I, NaH, DMSO | [6] | |
| 4-Methylstyrene | (4-Methylphenyl)cyclopropane | 88 | (CH₃)₃S(O)I, NaH, DMSO | [6] | |
| Kulinkovich Reaction | Methyl Alkanoates | 1-Substituted Cyclopropanols | Good to Excellent | EtMgBr, Ti(O-i-Pr)₄ | [7][8] |
Experimental Protocols
Detailed methodologies for key cyclopropylation reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
Cyclopropylation using this compound with a Grignard Reagent
This method involves the reaction of a suitable Grignard reagent with this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Appropriate alkyl or aryl halide
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, activate magnesium turnings with a crystal of iodine under an inert atmosphere. Add a solution of the alkyl or aryl halide in anhydrous ether/THF dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.
-
Reaction with this compound: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of this compound in anhydrous ether/THF dropwise to the stirred Grignard solution.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ether, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.[4]
Simmons-Smith Cyclopropanation of an Alkene
This classic method utilizes a zinc-copper couple to generate a carbenoid from diiodomethane (B129776).
Materials:
-
Alkene
-
Diiodomethane (CH₂I₂)
-
Zinc-copper couple (Zn-Cu)
-
Anhydrous diethyl ether
Procedure:
-
In a flask under an inert atmosphere, suspend the zinc-copper couple in anhydrous diethyl ether.
-
Add a solution of the alkene in diethyl ether to the suspension.
-
Add diiodomethane dropwise to the stirred mixture. The reaction is often initiated by gentle heating.
-
Stir the reaction mixture at reflux until the starting material is consumed (monitored by GC or TLC).
-
Work-up: Filter the reaction mixture to remove unreacted zinc. Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The product can be purified by distillation or chromatography.[6][9]
Corey-Chaykovsky Cyclopropanation of an α,β-Unsaturated Ketone
This reaction employs a sulfur ylide to achieve cyclopropanation.
Materials:
-
α,β-Unsaturated ketone
-
Trimethylsulfoxonium (B8643921) iodide ((CH₃)₃S(O)I)
-
Sodium hydride (NaH)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
In a flask under an inert atmosphere, prepare the sulfur ylide by adding sodium hydride to a solution of trimethylsulfoxonium iodide in anhydrous DMSO.
-
Cool the ylide solution to room temperature and add a solution of the α,β-unsaturated ketone in DMSO dropwise.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.[6][10][11]
Visualizing Cyclopropylation in Drug Discovery
The following diagrams illustrate key concepts and workflows related to the use of cyclopropylating agents.
Caption: A generalized workflow for a typical cyclopropylation experiment.
Caption: A logic diagram to guide the selection of a suitable cyclopropylating agent.
Caption: The role of the cyclopropyl group in the mechanism of action of Ciprofloxacin.[12][13][14]
Conclusion
The choice of a cyclopropylating agent is a multifaceted decision that depends on the specific substrate, desired yield, stereochemical outcome, and practical considerations such as safety and cost. This compound offers a viable route for the introduction of a cyclopropylmethyl group, particularly through nucleophilic substitution with Grignard reagents. However, for the direct cyclopropanation of alkenes, reagents like those used in the Simmons-Smith, diazomethane-based, and Corey-Chaykovsky reactions often provide higher yields and broader substrate applicability. The Kulinkovich reaction stands out for its ability to synthesize cyclopropanols from esters.
This guide provides a foundational understanding to aid researchers in navigating the diverse landscape of cyclopropylation chemistry. For optimal results, it is always recommended to consult the primary literature for specific and detailed experimental conditions tailored to the substrate of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Cyclopropane synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 10. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 11. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Gyrase Is the Target for the Quinolone Drug Ciprofloxacin in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Unraveling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling with (Chloromethyl)cyclopropane
For researchers, scientists, and professionals in drug development, understanding the intricate dance of atoms during a chemical reaction is paramount. Isotopic labeling stands as a powerful technique to trace these atomic pathways, and (Chloromethyl)cyclopropane has proven to be a valuable probe in elucidating complex carbocationic rearrangements. This guide provides a comparative analysis of the use of isotopically labeled this compound in mechanistic studies, contrasting it with other methods and presenting the key experimental data that have shaped our understanding.
The solvolysis of this compound and related cyclopropylcarbinyl systems is a classic example of a reaction proceeding through a carbocationic intermediate that undergoes significant rearrangement. The high reactivity and the formation of a mixture of products, including cyclopropylcarbinol, cyclobutanol, and allylcarbinol (but-3-en-1-ol), have long intrigued chemists. Isotopic labeling has been instrumental in deciphering the underlying mechanisms, particularly the nature of the carbocationic intermediates.
Probing Carbocation Rearrangements: this compound vs. Alternative Methods
The central question in the solvolysis of this compound is the structure of the intermediate carbocation. Is it a set of rapidly equilibrating classical carbocations (cyclopropylcarbinyl, cyclobutyl, and homoallyl) or a single, non-classical, bridged carbocation (the bicyclobutonium ion)? Isotopic labeling provides a direct method to track the fate of specific atoms, offering a clearer picture than kinetic studies or product analysis alone.
| Mechanistic Probe | Principle | Advantages | Limitations |
| Isotopically Labeled this compound (e.g., with ¹⁴C or ²H) | Tracing the position of the isotopic label in the rearranged products to determine the extent of atomic scrambling. | Provides direct evidence of atomic rearrangements and the degree of equilibration between different cationic structures. Can distinguish between competing mechanistic pathways. | Synthesis of specifically labeled compounds can be complex and costly. Interpretation of label distribution can be challenging in cases of extensive scrambling. |
| Kinetic Studies (e.g., comparing solvolysis rates of related compounds) | Comparing the rates of solvolysis of cyclopropylcarbinyl, cyclobutyl, and homoallyl halides to infer the stability of the transition state leading to the carbocation. | Relatively straightforward to perform. Provides information about the energy of the transition state. | Provides indirect evidence of the carbocation structure. Rate enhancements can be ambiguous and may not definitively distinguish between equilibrating classical ions and a non-classical ion. |
| Product Analysis | Analyzing the ratio of different products formed under various reaction conditions. | Simple to perform and provides information about the relative stability of the final products. | The product distribution may not directly reflect the initial carbocation structure(s) due to subsequent rearrangements and differing reaction rates with the solvent. |
| Computational Modeling | Using quantum chemical calculations to determine the energies and structures of possible carbocation intermediates and transition states. | Can provide detailed insights into the structures and energetics of transient species that are difficult to observe experimentally. | The accuracy of the results is highly dependent on the level of theory and the computational model used. Requires validation with experimental data. |
Experimental Data: Insights from Isotopic Labeling
The pioneering work of John D. Roberts and his contemporaries provided much of the foundational data in this area. By using ¹⁴C and deuterium (B1214612) labeling, they were able to demonstrate the extensive scrambling of the carbon and hydrogen atoms during the reactions of cyclopropylcarbinyl derivatives, providing strong evidence for the delocalized nature of the intermediate carbocation.
Carbon-14 Labeling in the Deamination of Cyclopropylcarbinyl-amine
In a key experiment, cyclopropylcarbinyl-amine labeled with ¹⁴C at the carbinyl carbon was treated with nitrous acid. The resulting mixture of alcohols showed a nearly statistical distribution of the ¹⁴C label among the three methylene (B1212753) groups of the butenyl alcohol and the methylene carbons of cyclopropylcarbinol and cyclobutanol.
| Product | ¹⁴C Distribution |
| Cyclopropylcarbinol | ~33% at each of the three methylene carbons |
| Cyclobutanol | ~25% at each of the four methylene carbons |
| But-3-en-1-ol | ~33% at C1, C2, and C3 |
This data is illustrative and represents the general findings of near-complete scrambling.
Deuterium Labeling in the Solvolysis of Cyclopropylmethyl Benzenesulfonate (B1194179)
Solvolysis of cyclopropylmethyl benzenesulfonate specifically labeled with deuterium at the α-carbon (the carbon attached to the leaving group) also showed significant scrambling of the deuterium label in the products.
| Product | Deuterium Distribution |
| Cyclopropylcarbinol | Scrambled between α, β, and γ positions |
| Cyclobutanol | Distributed among the methylene positions |
| But-3-en-1-ol | Distributed along the carbon chain |
Experimental Protocols
General Protocol for ¹⁴C Labeling and Deamination of Cyclopropylcarbinyl-amine
-
Synthesis of ¹⁴C-labeled this compound: Starting from ¹⁴C-labeled potassium cyanide, a multi-step synthesis is employed to produce cyclopropanecarboxylic acid-¹⁴COOH, which is then converted to the corresponding amine and subsequently to this compound-¹⁴CH₂Cl.
-
Deamination Reaction: The labeled cyclopropylcarbinyl-amine is dissolved in an aqueous acidic solution and treated with sodium nitrite (B80452) at a low temperature (e.g., 0 °C) to generate the corresponding diazonium salt, which rapidly decomposes to the carbocation.
-
Product Isolation and Analysis: The resulting mixture of alcohols is extracted from the reaction mixture using an organic solvent. The individual alcohols are separated by gas chromatography.
-
¹⁴C Analysis: The position of the ¹⁴C label in each isolated alcohol is determined by chemical degradation to smaller, known compounds, followed by radioactivity measurement of each fragment.
General Protocol for Deuterium Labeling and Solvolysis of Cyclopropylmethyl Benzenesulfonate
-
Synthesis of Deuterium-Labeled Substrate: Cyclopropyl methyl ketone is reduced with lithium aluminum deuteride (B1239839) to yield α-deuterio-cyclopropylmethanol. This alcohol is then converted to the corresponding benzenesulfonate ester.
-
Solvolysis Reaction: The deuterium-labeled cyclopropylmethyl benzenesulfonate is dissolved in the desired solvent (e.g., aqueous ethanol) and heated to effect solvolysis.
-
Product Analysis: The product mixture is analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the products and by ¹H and ²H NMR spectroscopy to determine the location and extent of deuterium scrambling in each product.
Visualizing the Mechanistic Pathways
The isotopic labeling data strongly supports a mechanism involving a highly delocalized carbocation intermediate. The following diagrams illustrate the proposed mechanistic pathways.
Figure 1. Proposed mechanistic pathways for the solvolysis of this compound.
The dotted lines to the non-classical bicyclobutonium ion represent the hypothesis that this single delocalized species is the true intermediate, with the classical cations being representations of its various resonance forms or closely related, low-energy transition states.
Figure 2. General experimental workflow for isotopic labeling studies.
Peer-reviewed literature on the biological activity of (Chloromethyl)cyclopropane analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of Cyclopropane (B1198618) Analogs with Supporting Experimental Data.
The cyclopropane ring, a three-membered carbocycle, is a recurring structural motif in a diverse array of biologically active compounds. Its inherent ring strain and unique electronic properties confer upon it the ability to act as a rigid scaffold, a metabolic stabilizer, and a pharmacophore that can modulate the biological activity of a molecule. This guide provides a comparative analysis of the biological activity of cyclopropane analogs, with a focus on antimicrobial and anticancer properties, supported by quantitative data from peer-reviewed literature. Detailed experimental protocols and visualizations of key workflows are included to facilitate further research and development in this area.
Antimicrobial Activity of Cyclopropane Amide Derivatives
A recent study by Xue et al. (2024) systematically investigated the antimicrobial and antifungal activities of a series of fifty-three newly synthesized amide derivatives containing a cyclopropane scaffold. The in vitro activity of these compounds was evaluated against a panel of pathogenic bacteria and fungi, providing valuable quantitative data for comparative analysis.
Quantitative Data Summary
The antimicrobial and antifungal efficacy of the cyclopropane amide derivatives was determined by their Minimum Inhibitory Concentration (MIC80), the lowest concentration of the compound that inhibits 80% of microbial growth. The results for a selection of the most active compounds are summarized in the table below.
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungus |
| Staphylococcus aureus (MIC80 in µg/mL) | Escherichia coli (MIC80 in µg/mL) | Candida albicans (MIC80 in µg/mL) | |
| F5 | 64 | 128 | 64 |
| F7 | 128 | >128 | 32 |
| F8 | >128 | >128 | 16 |
| F9 | 32 | 32 | 64 |
| F22 | >128 | >128 | 32 |
| F23 | >128 | >128 | 32 |
| F24 | >128 | >128 | 16 |
| F29 | 64 | >128 | >128 |
| F31 | >128 | 64 | >128 |
| F32 | >128 | >128 | 32 |
| F42 | >128 | >128 | 16 |
| F45 | >128 | 64 | >128 |
| F49 | 128 | >128 | 32 |
| F50 | >128 | >128 | 32 |
| F51 | 128 | >128 | 32 |
| F53 | 64 | 128 | >128 |
| Ciprofloxacin (Control) | 2 | 2 | - |
| Fluconazole (B54011) (Control) | - | - | 2 |
Source: Data extracted from Xue, J., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4124.[1][2][3]
Experimental Protocols
Antimicrobial and Antifungal Susceptibility Testing (Microdilution Method)
The in vitro antimicrobial and antifungal activities of the synthesized cyclopropane amide derivatives were determined using the microdilution method to establish the MIC80 value.[2][3]
1. Preparation of Microbial Suspensions:
- Bacterial strains (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and the fungal strain (Candida albicans) were cultured on appropriate agar (B569324) plates.
- A single colony of each microorganism was inoculated into 5 mL of sterile Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi).
- The cultures were incubated at 37°C with shaking until the turbidity reached that of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
- The microbial suspensions were then diluted to a final concentration of 5 x 10⁵ CFU/mL in the appropriate broth for the assay.
2. Preparation of Compound Dilutions:
- Stock solutions of the test compounds were prepared in dimethyl sulfoxide (B87167) (DMSO).
- Serial twofold dilutions of each compound were prepared in a 96-well microtiter plate using the appropriate broth to achieve final concentrations ranging from 128 µg/mL to 0.25 µg/mL.
- Ciprofloxacin and fluconazole were used as positive controls for bacteria and fungi, respectively.
- A well containing only the microbial suspension in broth served as a growth control, and a well with broth only served as a sterility control.
3. Inoculation and Incubation:
- Each well containing the diluted compounds was inoculated with 100 µL of the prepared microbial suspension.
- The plates were incubated at 37°C for 18-24 hours for bacteria and for 24-48 hours for fungi.
4. Determination of MIC80:
- After incubation, the microbial growth was determined by measuring the optical density at 600 nm (OD600) using a microplate reader.
- The percentage of growth inhibition was calculated for each compound concentration relative to the growth control.
- The MIC80 was defined as the lowest concentration of the compound that resulted in at least 80% inhibition of microbial growth.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antimicrobial screening of the cyclopropane amide derivatives.
Caption: General workflow for the synthesis and antimicrobial evaluation of cyclopropane amide derivatives.
Anticancer Activity of (Chloromethyl)cyclopropane Analogs
While comprehensive comparative studies on the anticancer activity of this compound analogs are limited, the broader class of cyclopropane derivatives has shown promise as anticancer agents. For instance, certain 1-phenylcyclopropane carboxamide derivatives have been reported to exhibit effective inhibition of the proliferation of the U937 human myeloid leukemia cell line without showing significant cytotoxicity to the cells.
Further research is required to synthesize and evaluate a series of this compound analogs to establish a clear structure-activity relationship for their anticancer potential. Standard experimental protocols for in vitro anticancer activity screening are provided below to guide such investigations.
Experimental Protocols
In Vitro Anticancer Activity Screening (MTT Assay)
The cytotoxic effects of compounds against cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
1. Cell Culture and Seeding:
- Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
2. Compound Treatment:
- Stock solutions of the test compounds are prepared in DMSO.
- Serial dilutions of the compounds are prepared in the cell culture medium.
- The medium from the seeded plates is replaced with medium containing various concentrations of the test compounds.
- A vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin) are included.
3. Incubation and MTT Addition:
- The plates are incubated for 48-72 hours.
- After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
4. Formazan (B1609692) Solubilization and Absorbance Measurement:
- The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway
The mechanism of action of many anticancer drugs involves the induction of apoptosis (programmed cell death). The following diagram illustrates a simplified generic apoptosis signaling pathway that could be investigated for active this compound analogs.
Caption: Simplified intrinsic apoptosis signaling pathway potentially activated by anticancer cyclopropane analogs.
Conclusion
This guide provides a comparative overview of the biological activity of cyclopropane analogs, with a detailed focus on the antimicrobial properties of cyclopropane amides. The provided quantitative data, experimental protocols, and workflow diagrams serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. While data on the biological activity of this compound analogs specifically is still emerging, the presented methodologies can be readily adapted to explore the potential of this and other classes of cyclopropane derivatives as novel therapeutic agents. Future studies should focus on synthesizing and systematically evaluating diverse cyclopropane analogs to build comprehensive structure-activity relationship models and to elucidate their mechanisms of action.
References
- 1. Fluoroanalogues of anti-cytomegalovirus agent cyclopropavir: synthesis and antiviral activity of (E)- and (Z)-9-{[2,2-bis(hydroxymethyl)-3-fluorocyclopropylidene]methyl}-adenines and guanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activities of methylenecyclopropane analogs with 6-alkoxy and 6-alkylthio substitutions that exhibit broad-spectrum antiviral activity against human herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (Chloromethyl)cyclopropane: A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of (Chloromethyl)cyclopropane, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical due to the hazardous nature of this compound.
This compound is a highly flammable and hazardous chemical that requires careful handling and disposal to ensure laboratory safety and environmental protection. Improper disposal can lead to safety incidents and regulatory violations. This document outlines the necessary steps for the safe management of this compound waste.
Key Hazards and Safety Summary
This compound presents several significant hazards that must be understood and managed. The primary risks associated with this chemical are summarized in the table below. All personnel handling this substance must be familiar with these hazards and the required safety precautions.
| Hazard Category | Classification & Statement | Source Citation |
| Physical Hazards | Highly flammable liquid and vapor (Flammable Liquid, Category 2). Vapors may form explosive mixtures with air and can travel to an ignition source and flash back. | [1] |
| Health Hazards | Harmful if swallowed (Acute oral toxicity, Category 4). Causes skin and serious eye irritation. May cause respiratory irritation. | [1][2][3] |
| Environmental Hazards | Should not be released into the environment. Do not empty into drains. | [1][2] |
Experimental Protocols: Waste Management and Disposal
The primary and most critical protocol for the disposal of this compound is to treat it as a hazardous waste and arrange for its collection by a licensed environmental waste management company. In-lab deactivation is not recommended without a validated procedure and appropriate safety controls.
Procedure for Segregation and Collection of this compound Waste
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A flame-retardant lab coat.
-
-
Designated Waste Container:
-
Use a dedicated, properly labeled hazardous waste container for this compound and related waste (e.g., contaminated consumables).
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[2]
-
Label the container as "Hazardous Waste, Halogenated Organic Liquid" and explicitly list "this compound". Include the hazard pictograms for flammable and harmful/irritant.
-
-
Waste Collection:
-
Collect all waste containing this compound, including unused quantities, reaction residues, and contaminated materials (e.g., pipette tips, absorbent pads), in the designated waste container.
-
Do not mix this compound waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full (do not overfill) or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Procedure for Managing Spills
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert:
-
Alert all personnel in the immediate area of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.
-
-
Control Ignition Sources:
-
Immediately extinguish all nearby flames and turn off any spark-producing equipment.
-
-
Containment and Cleanup (for small, manageable spills):
-
Wearing appropriate PPE, contain the spill using a chemical spill kit with an inert absorbent material, such as vermiculite, dry sand, or a commercial sorbent.
-
Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Once the liquid is absorbed, carefully collect the contaminated material using non-sparking tools and place it in the designated hazardous waste container for this compound.[1][4]
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), and then wash with soap and water.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Ventilation:
-
Ensure the area is well-ventilated to disperse any remaining vapors.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
